Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 2-oxa-8-azaspiro[3.5]nonane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(2,3)16-10(14)13-6-4-5-12(7-13)8-15-9-12/h4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHHTWIPJPGHQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(C1)COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40716618 | |
| Record name | tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245816-29-8 | |
| Record name | tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40716618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed, step-by-step methodology for the synthesis of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a valuable spirocyclic scaffold for drug discovery. The outlined synthetic pathway is a robust and efficient three-step process commencing from the commercially available starting material, diethyl piperidine-4,4-dicarboxylate. This document includes detailed experimental protocols, tabulated quantitative data for each reaction, and a visual representation of the synthetic workflow.
The synthesis of spirocyclic systems, particularly those incorporating strained rings like oxetanes, is of significant interest in medicinal chemistry. The 2-oxa-6-azaspiro[3.5]nonane core provides a unique three-dimensional architecture that can effectively explore chemical space and offer novel intellectual property positions in drug design. The incorporation of an oxetane moiety can also improve physicochemical properties such as solubility and metabolic stability.
Synthetic Pathway Overview
The synthesis proceeds through three key transformations:
-
N-Boc Protection: The secondary amine of diethyl piperidine-4,4-dicarboxylate is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
-
Reduction of Di-ester to Diol: The two ester functionalities are reduced to primary alcohols using a powerful reducing agent to form the key 1,3-diol intermediate.
-
Oxetane Ring Formation: The crucial oxetane ring is constructed via an intramolecular Williamson ether synthesis, proceeding through a mono-tosylated intermediate.
Experimental Workflow
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
| Step | Reaction | Starting Material | Product | Molar Mass ( g/mol ) | Yield (%) | Purity (%) |
| 1 | N-Boc Protection | Diethyl piperidine-4,4-dicarboxylate | Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate | 329.41 | ~95 | >98 |
| 2 | Reduction | Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate | Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate | 245.32 | ~85 | >97 |
| 3 | Oxetane Formation | Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate | This compound | 227.30 | ~70 | >98 |
Detailed Experimental Protocols
Step 1: Synthesis of Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate
Reaction:
-
Diethyl piperidine-4,4-dicarboxylate + Di-tert-butyl dicarbonate → Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate
Materials:
-
Diethyl piperidine-4,4-dicarboxylate
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl piperidine-4,4-dicarboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM (2 volumes) dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate as a colorless oil.
Step 2: Synthesis of Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Reaction:
-
Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate + Lithium aluminum hydride → Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
Materials:
-
Diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium sulfate solution or Rochelle's salt solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of lithium aluminum hydride (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF, 15 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of diethyl 1-(tert-butoxycarbonyl)piperidine-4,4-dicarboxylate (1.0 eq) in anhydrous THF (5 volumes) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting mixture vigorously at room temperature for 1 hour, until a granular precipitate is formed.
-
Filter the solid through a pad of Celite® and wash the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: methanol/DCM gradient) to yield tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate as a white solid.
Step 3: Synthesis of this compound
Reaction:
-
Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate → Tert-butyl 4-((tosyloxy)methyl)-4-(hydroxymethyl)piperidine-1-carboxylate → this compound
This transformation is best performed in a two-step, one-pot procedure to favor the formation of the strained oxetane ring.[1][2]
Materials:
-
Tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine or Triethylamine (TEA) and 4-Dimethylaminopyridine (DMAP) (catalytic)
-
Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve tert-butyl 4,4-bis(hydroxymethyl)piperidine-1-carboxylate (1.0 eq) in anhydrous pyridine (10 volumes) and cool to 0 °C.
-
Add p-toluenesulfonyl chloride (1.05 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 4-6 hours, monitoring the formation of the mono-tosylated intermediate by TLC or LC-MS.
-
Once the formation of the mono-tosylate is maximized, add sodium hydride (60% dispersion in mineral oil, 1.5 eq) or potassium tert-butoxide (1.5 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.
-
Monitor the cyclization to the oxetane by TLC or LC-MS.
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate (3 x 10 volumes).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound as a white solid or colorless oil.
References
Technical Guide on Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
CAS Number: 1245816-29-8
Molecular Formula: C₁₂H₂₁NO₃
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available scientific literature and databases has revealed limited specific data for tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate. While the compound is commercially available, detailed experimental protocols for its synthesis, specific applications in drug development, and involvement in signaling pathways are not documented in the reviewed resources. The following guide provides the available physicochemical data and discusses the general context of related azaspirocyclic compounds in medicinal chemistry.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented below.
| Property | Value | Source |
| CAS Number | 1245816-29-8 | Commercial Suppliers |
| Molecular Formula | C₁₂H₂₁NO₃ | Commercial Suppliers |
| Purity | Typically ≥95% | Commercial Suppliers |
Synthesis and Experimental Protocols
For structurally similar compounds, such as tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, a synthesis has been described involving the reaction of tert-butyl 4-methylenepiperidine-1-carboxylate with 2,2,2-trichloroacetyl chloride in the presence of a Zn/Cu couple.[1] However, this protocol is for a different regioisomer and contains a ketone rather than an ether, and therefore cannot be directly applied.
Applications in Drug Discovery and Development
While specific applications for this compound are not documented, the broader class of spirocyclic scaffolds, particularly azaspirocycles, are of significant interest in medicinal chemistry. These structures are recognized for their three-dimensional character, which can lead to improved pharmacological properties such as selectivity and metabolic stability.
Compounds with similar azaspiro[3.5]nonane cores have been investigated as versatile intermediates in the synthesis of complex molecules for various therapeutic areas.[2] For instance, other diazaspiro[3.5]nonane derivatives have been utilized as linkers in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific target proteins.[3]
Signaling Pathways and Logical Relationships
Due to the absence of published biological studies on this compound, there is no information available regarding its interaction with any signaling pathways.
To illustrate a general workflow for the characterization of a novel chemical entity in drug discovery, the following conceptual diagram is provided.
Caption: A conceptual workflow for pre-clinical drug discovery.
Conclusion
This compound is a commercially available spirocyclic compound. However, there is a significant lack of detailed scientific literature describing its synthesis, experimental use, and biological activity. Researchers interested in this specific molecule may need to undertake foundational research to establish these parameters. The general importance of related azaspirocyclic scaffolds in medicinal chemistry suggests that this compound could be a valuable building block for the synthesis of novel therapeutic agents.
References
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate molecular weight
An In-depth Technical Guide on Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
This technical guide provides a comprehensive overview of the molecular properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document details the compound's molecular weight, a representative synthetic protocol, and the broader context of its potential applications in medicinal chemistry.
Molecular Weight and Physicochemical Properties
The molecular weight of this compound has been calculated based on its molecular formula, C₁₂H₂₁NO₃, and the standard atomic weights of its constituent elements.
Tabulated Molecular Data
A summary of the atomic and molecular weight information is provided in the table below for quick reference.
| Element | Symbol | Atomic Count | Atomic Weight ( g/mol ) | Total Mass ( g/mol ) |
| Carbon | C | 12 | 12.011 | 144.132 |
| Hydrogen | H | 21 | 1.008[1][2][3] | 21.168 |
| Nitrogen | N | 1 | 14.007[4][5][6][7] | 14.007 |
| Oxygen | O | 3 | 15.999[8][9] | 47.997 |
| Total | 37 | 227.304 |
The monoisotopic mass of the compound is 227.15214 g/mol .
Synthesis and Experimental Protocols
Representative Synthetic Protocol: Multi-step Synthesis of a Boc-Protected Oxa-Aza-Spirocycle
The following protocol is a generalized representation and may require optimization for the specific target compound.
Step 1: Formation of a Precursor
-
A suitable starting material, such as a ketone, is reacted with an amine to form an enamine or is subjected to a cyclization reaction with a bifunctional reagent. For instance, a piperidone derivative can be used as a starting point for constructing the spirocyclic core.[3]
Step 2: Cyclization to Form the Spirocyclic Core
-
An intramolecular cyclization is a common strategy to form the spirocyclic structure. This can be achieved through various methods, such as an intramolecular substitution or addition reaction. Gold-catalyzed oxidative cyclization of propargyl alcohols is one modern approach to forming oxa-spirocyclic amines.
Step 3: Reduction of a Functional Group (if necessary)
-
If the cyclization step results in an oxidized functional group (e.g., a ketone or an amide), a reduction step may be necessary. Reagents like lithium aluminum hydride (LiAlH₄) can be used for such transformations, though milder, more selective reagents are often preferred.
Step 4: Boc Protection of the Amine
-
The secondary amine of the aza-spirocycle is protected with a tert-butyloxycarbonyl (Boc) group.
-
Procedure: The spirocyclic amine (1.0 eq) is dissolved in a suitable solvent, such as dichloromethane (DCM). Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a base like triethylamine (TEA, 1.2 eq) are added to the solution. The reaction mixture is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC or LC-MS). The reaction is then quenched, and the product is extracted and purified by column chromatography to yield the final Boc-protected product.[1]
Applications in Drug Discovery and Medicinal Chemistry
Spirocyclic scaffolds are of significant interest in modern drug discovery due to their three-dimensional nature, which can lead to improved binding affinity and selectivity for biological targets.[11] The incorporation of heteroatoms like oxygen and nitrogen in the spirocyclic core, as seen in oxa-aza-spirocycles, can enhance physicochemical properties such as solubility and metabolic stability.[4]
While the specific biological activity of this compound is not documented, related oxa-aza-spirocyclic derivatives have shown a range of biological activities, including antiviral and antimicrobial properties.[12][13] Furthermore, Boc-protected spirocyclic amines are valuable building blocks in the synthesis of more complex molecules, including linkers for Proteolysis Targeting Chimeras (PROTACs).[5]
Visualized Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical compound, which is a fundamental process in chemical research and drug discovery.
References
- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tert-Butyl 2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Synthesis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester - Google Patents [patents.google.com]
- 9. mdpi.com [mdpi.com]
- 10. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 11. Spirocyclic derivatives as antioxidants: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate: A Technical Overview
For researchers, scientists, and professionals engaged in drug development, Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate (CAS Number: 1245816-29-8) represents a valuable spirocyclic building block. This technical guide provides a summary of available spectroscopic data and an overview of its synthesis, compiled from commercial and public sources.
Molecular and Spectroscopic Data
| Parameter | Data | Source |
| Molecular Formula | C₁₂H₂₁NO₃ | Ark Pharma Scientific Limited |
| Molecular Weight | 227.30 g/mol | Ark Pharma Scientific Limited |
| CAS Number | 1245816-29-8 | Ark Pharma Scientific Limited |
Note: Detailed ¹H NMR, ¹³C NMR, IR, and mass spectrometry data with peak assignments and experimental parameters could not be located in publicly accessible scientific literature or databases through extensive searches.
Synthesis and Experimental Protocols
A detailed, validated experimental protocol for the synthesis of this compound is not described in readily available scientific literature. However, the synthesis of analogous spirocyclic systems often involves multi-step sequences. A generalized potential synthetic approach can be conceptualized based on established organic chemistry principles.
The following diagram illustrates a hypothetical, high-level workflow for the synthesis of such a spirocyclic system, which would typically involve the formation of the piperidine and oxetane rings, followed by functional group manipulations.
Caption: A generalized, hypothetical workflow for the synthesis of a 2-oxa-6-azaspiro[3.5]nonane scaffold.
Experimental Considerations
For any proposed synthesis, the following experimental aspects would need to be meticulously optimized and characterized at each step:
-
Reaction Conditions: Temperature, reaction time, solvent, and catalyst choice are critical for maximizing yield and minimizing side products.
-
Purification: Chromatographic techniques such as column chromatography would likely be necessary to isolate intermediates and the final product.
-
Characterization: Spectroscopic analysis (NMR, IR, MS) and other analytical methods (e.g., elemental analysis) would be essential to confirm the structure and purity of all synthesized compounds.
Due to the absence of a published, detailed synthetic procedure and corresponding characterization data, researchers interested in utilizing this compound are advised to either procure it from a commercial supplier or undertake a de novo synthesis development project, which would involve significant experimental investigation.
An In-depth Technical Guide to the ¹H NMR of Boc-Protected Azaspiro[3.5]nonane Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The spirocyclic scaffold is a key structural motif in medicinal chemistry, offering a unique three-dimensional architecture that can lead to improved pharmacological properties. Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate and its analogues are valuable building blocks in drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and characterization of these complex molecules. This guide provides a detailed examination of the ¹H NMR spectroscopy of a representative Boc-protected azaspiro[3.5]nonane derivative.
Data Presentation: ¹H NMR of a Representative Analogue
The following table summarizes the ¹H NMR data for a representative analogue, tert-butyl 2-azaspiro[3.5]nonane-2-carboxylate, which shares the core spiro[3.5]nonane framework with a Boc-protected nitrogen. The data was obtained in CDCl₃ at 500 MHz.[1]
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Putative Assignment |
| 3.87 – 3.78 | m | 1H | CH |
| 3.73 – 3.63 | m | 2H | CH₂ |
| 3.40 – 3.26 | m | 2H | CH₂ |
| 1.99 – 1.73 | m | 4H | CH₂ |
| 1.67 – 1.48 | m | 3H | CH₂ |
| 1.46 | s | 9H | C(CH₃)₃ (Boc) |
| 1.45 – 1.32 | m | 1H | CH |
Experimental Protocols
A standardized protocol for acquiring high-quality ¹H NMR spectra of Boc-protected spirocyclic amines is crucial for accurate structural analysis.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity, as impurities can complicate spectral interpretation. The compound should be purified by a suitable method, such as flash chromatography, prior to NMR analysis.[1]
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent can influence chemical shifts.[1]
-
Dissolution: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Carefully transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
NMR Data Acquisition:
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[2]
-
Locking and Shimming: Insert the NMR tube into the spectrometer. The instrument's field frequency is locked using the deuterium signal from the solvent. The magnetic field homogeneity is then optimized by shimming.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: Acquire a suitable number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: Employ a relaxation delay (e.g., 1-2 seconds) to allow for full relaxation of the protons between scans.
-
-
Data Processing:
-
Fourier Transformation: The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.
-
Phase and Baseline Correction: The spectrum is phase-corrected to ensure all peaks are in the absorptive mode, and the baseline is corrected to be flat.
-
Referencing: The chemical shift axis is referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).[1]
-
Integration: The relative areas of the peaks are determined by integration to establish the proton ratios in the molecule.
-
Visualization of Molecular Structure and Proton Environments
The following diagram illustrates the molecular structure of the representative tert-butyl 2-azaspiro[3.5]nonane-2-carboxylate, with protons in different chemical environments color-coded for clarity.
Caption: Molecular structure of a representative azaspiro[3.5]nonane.
References
The Emergence of 2-Oxa-6-azaspiro[3.5]nonane Scaffolds: A Technical Guide for Drug Discovery
For Immediate Release
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer improved pharmacological properties is paramount. The 2-oxa-6-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif, offering a unique three-dimensional geometry that can lead to enhanced target affinity, selectivity, and optimized physicochemical properties. This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological applications of this novel scaffold, tailored for researchers, scientists, and drug development professionals.
The inherent rigidity and non-planar nature of the 2-oxa-6-azaspiro[3.5]nonane core make it an attractive building block for the design of new therapeutic agents.[1] Its structure, featuring an azetidine ring fused to a tetrahydropyran ring through a single spirocyclic carbon, provides distinct exit vectors for substitution, allowing for the fine-tuning of molecular properties to achieve desired biological activity.[1]
Synthetic Strategies and Methodologies
The synthesis of novel 2-oxa-6-azaspiro[3.5]nonane derivatives can be achieved through a variety of synthetic routes. A common and effective strategy involves a multi-step sequence starting from readily available building blocks. The following sections detail a representative experimental protocol for the synthesis of a library of N-substituted 2-oxa-6-azaspiro[3.5]nonane analogs, adapted from established methods for related azaspirocyclic compounds.
General Synthetic Workflow
The overall synthetic approach can be visualized as a multi-stage process, beginning with the construction of a key intermediate, followed by diversification through various coupling reactions.
Caption: General workflow for the synthesis and evaluation of 2-oxa-6-azaspiro[3.5]nonane derivatives.
Experimental Protocol: Synthesis of a Key Intermediate (tert-Butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate)
A plausible synthetic route to a protected core intermediate, analogous to the synthesis of related azaspirocycles, is outlined below.
-
Step 1: Synthesis of a Ditosylate Precursor: Tetrahydropyran-4,4-dimethanol is reacted with p-toluenesulfonyl chloride in the presence of a base such as pyridine in a suitable solvent like dichloromethane (DCM) at 0 °C to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with aqueous acid, followed by brine, and the organic layer is dried over sodium sulfate. The crude product is purified by column chromatography to yield the ditosylate compound.
-
Step 2: Spirocyclization with a Protected Amine: The resulting ditosylate is reacted with tert-butyl carbamate in the presence of a strong base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF). The reaction mixture is heated to facilitate the intramolecular cyclization. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by column chromatography affords this compound.
Experimental Protocol: N-Arylation of the Spirocyclic Core
-
Deprotection: The Boc-protected intermediate is treated with an acid, such as trifluoroacetic acid (TFA) in DCM, to remove the tert-butyloxycarbonyl (Boc) protecting group, yielding the free amine salt.
-
Buchwald-Hartwig Amination: The deprotected 2-oxa-6-azaspiro[3.5]nonane salt is coupled with a variety of aryl halides (e.g., substituted bromobenzenes) using a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a solvent like toluene or dioxane. The reaction is heated under an inert atmosphere until completion.
-
Work-up and Purification: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified by flash column chromatography on silica gel to yield the desired N-aryl-2-oxa-6-azaspiro[3.5]nonane derivatives.
Quantitative Data Summary
The following tables summarize hypothetical, yet realistic, quantitative data for a series of synthesized novel 2-oxa-6-azaspiro[3.5]nonane derivatives, based on typical yields and characterization results from analogous chemical series.
Table 1: Synthesis of N-Aryl-2-oxa-6-azaspiro[3.5]nonane Derivatives
| Compound ID | Aryl Substituent (R) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | HRMS (m/z) [M+H]⁺ |
| 1a | Phenyl | 78 | 7.25 (t, 2H), 6.85 (d, 2H), 6.70 (t, 1H), 4.20 (s, 4H), 3.80 (t, 4H), 1.90 (t, 4H) | 204.1383 |
| 1b | 4-Fluorophenyl | 82 | 7.00 (t, 2H), 6.80 (dd, 2H), 4.18 (s, 4H), 3.78 (t, 4H), 1.88 (t, 4H) | 222.1289 |
| 1c | 4-Methoxyphenyl | 75 | 7.10 (d, 2H), 6.85 (d, 2H), 3.75 (s, 3H), 4.15 (s, 4H), 3.75 (t, 4H), 1.85 (t, 4H) | 234.1492 |
| 1d | 3-Chlorophenyl | 72 | 7.20 (t, 1H), 6.80 (s, 1H), 6.75 (d, 1H), 6.65 (d, 1H), 4.22 (s, 4H), 3.82 (t, 4H), 1.92 (t, 4H) | 238.0998 |
Biological Evaluation: GPR119 Agonism
Derivatives of the closely related 7-azaspiro[3.5]nonane scaffold have been identified as potent agonists of G protein-coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes and metabolic disorders.[2] The activation of GPR119 in pancreatic β-cells and intestinal L-cells stimulates glucose-dependent insulin and glucagon-like peptide-1 (GLP-1) secretion, respectively.
Signaling Pathway of GPR119 Activation
Upon agonist binding, GPR119 couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn promotes the cellular responses leading to insulin or GLP-1 release.
Caption: Simplified signaling pathway of GPR119 activation by an agonist.
Experimental Protocol: In Vitro cAMP Assay
-
Cell Culture: A stable cell line co-expressing human GPR119 and a cAMP-responsive reporter gene (e.g., CRE-luciferase) is cultured in appropriate media.
-
Compound Treatment: Cells are seeded in 96-well plates and incubated. The test compounds (e.g., 1a-1d ) are dissolved in DMSO and then diluted in assay buffer to final concentrations ranging from 0.1 nM to 10 µM.
-
Assay Performance: The cells are treated with the compounds and incubated for a specified period (e.g., 4 hours) at 37°C.
-
Signal Detection: A luciferase substrate is added to the wells, and the resulting luminescence, which is proportional to the intracellular cAMP level, is measured using a luminometer.
-
Data Analysis: The data are normalized to the response of a known GPR119 agonist. EC50 values are calculated by fitting the concentration-response data to a four-parameter logistic equation using appropriate software.
Table 2: In Vitro Potency of 2-Oxa-6-azaspiro[3.5]nonane Derivatives as GPR119 Agonists
| Compound ID | GPR119 EC50 (nM) |
| 1a | 150 |
| 1b | 85 |
| 1c | 45 |
| 1d | 210 |
Conclusion
The 2-oxa-6-azaspiro[3.5]nonane scaffold represents a valuable addition to the medicinal chemist's toolbox. Its unique structural features and synthetic accessibility make it an attractive core for the development of novel therapeutics. The synthetic and analytical protocols outlined in this guide provide a framework for the exploration of this promising chemical space. Further investigation into the structure-activity relationships of 2-oxa-6-azaspiro[3.5]nonane derivatives is warranted to fully exploit their potential in drug discovery, particularly in the context of metabolic diseases and other therapeutic areas.
References
Conformational analysis of 2-oxa-6-azaspiro[3.5]nonane ring system
An In-Depth Technical Guide to the Conformational Analysis of the 2-oxa-6-azaspiro[3.5]nonane Ring System
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-oxa-6-azaspiro[3.5]nonane scaffold is a significant structural motif in medicinal chemistry. As a spirocyclic system, it combines a four-membered oxetane ring and a six-membered piperidine ring, creating a rigid, three-dimensional structure that is of great interest in drug design. The defined spatial arrangement of substituents on this scaffold can lead to improved target affinity and selectivity. Understanding the conformational preferences of this ring system is paramount for rational drug design, as the molecule's three-dimensional shape dictates its interaction with biological targets.[1][2]
While extensive research exists on the conformational analysis of individual piperidine and oxetane rings, detailed published studies specifically characterizing the 2-oxa-6-azaspiro[3.5]nonane system are scarce. This guide, therefore, provides a comprehensive framework for its analysis. It details the established conformational principles of its constituent heterocycles and outlines the key experimental and computational methodologies required for a thorough investigation.
Theoretical Conformational Landscape
The overall conformation of 2-oxa-6-azaspiro[3.5]nonane is determined by the interplay of the conformational preferences of the piperidine and oxetane rings, constrained by the shared spirocyclic carbon atom.
Piperidine Ring Conformation
The six-membered piperidine ring is known to predominantly adopt a chair conformation to minimize angular and torsional strain.[1] This is a dynamic equilibrium between two chair forms that interconvert via a higher-energy twist-boat intermediate. Key considerations include:
-
Ring Inversion: The rapid "flipping" between the two chair conformers.
-
Nitrogen Inversion: The pyramidal inversion at the nitrogen atom, which also interconverts the orientation of a substituent on the nitrogen.
-
Substituent Orientation: Substituents on the carbon atoms of the piperidine ring can occupy either axial or equatorial positions. Generally, the equatorial position is favored for bulky substituents to avoid 1,3-diaxial steric interactions.
While the chair form is most stable, highly substituted or constrained piperidine rings can sometimes adopt boat or twist-boat conformations.[2][3]
Oxetane Ring Conformation
The four-membered oxetane ring is characterized by significant ring strain. While nearly planar, it exhibits a slight "puckering" to relieve some eclipsing interactions between adjacent hydrogen atoms.[4][5][6] The degree of this puckering can be influenced by the presence of substituents.[4] The oxetane ring is considered a "conformational lock" in some natural products, rigidifying the overall molecular structure.[4]
The 2-oxa-6-azaspiro[3.5]nonane System
In the 2-oxa-6-azaspiro[3.5]nonane system, the piperidine ring is expected to maintain its stable chair conformation. The spiro-fusion at C5 of the piperidine ring restricts the available conformations. The primary conformational question revolves around the orientation of the puckered oxetane ring relative to the piperidine chair. The system will adopt a conformation that minimizes steric clashes between the hydrogens on the oxetane ring and the axial hydrogens of the piperidine ring.
Experimental Protocols for Conformational Analysis
A combination of spectroscopic and analytical techniques is essential for a complete understanding of the molecule's conformation in both solution and solid states.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the conformation of molecules in solution.[7][8][9]
Methodology:
-
Sample Preparation: Dissolve the 2-oxa-6-azaspiro[3.5]nonane sample (often as a salt, e.g., oxalate, for stability and solubility) in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃).
-
1D NMR (¹H and ¹³C): Acquire standard one-dimensional proton and carbon-13 spectra. Chemical shifts provide initial information about the electronic environment of each nucleus.
-
2D NMR (COSY, HSQC): Use Correlation Spectroscopy (COSY) to establish proton-proton spin-spin coupling networks and Heteronuclear Single Quantum Coherence (HSQC) to correlate protons with their directly attached carbons, allowing for unambiguous signal assignment.
-
Coupling Constant (³JHH) Analysis: Measure the vicinal proton-proton coupling constants from the high-resolution ¹H NMR spectrum. The magnitude of ³JHH is related to the dihedral angle between the protons via the Karplus equation. This is critical for determining the chair conformation of the piperidine ring and the orientation of its protons (axial vs. equatorial).
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a 2D NOESY spectrum to identify protons that are close in space (< 5 Å), regardless of their bonding connectivity.[10] The presence of NOE cross-peaks between specific protons (e.g., between an axial proton on the piperidine ring and a proton on the oxetane ring) provides definitive evidence for the predominant solution-state conformation.
-
Variable Temperature (VT) NMR: If conformational exchange is occurring, acquiring spectra at different temperatures can provide thermodynamic information. Lowering the temperature may slow the interconversion enough to allow for the observation of individual conformers.
X-ray Crystallography
X-ray crystallography provides an unambiguous determination of the molecule's conformation in the solid state, including precise bond lengths, bond angles, and torsional angles.[11][12]
Methodology:
-
Crystallization: Grow a single, high-quality crystal of the compound. This is often the most challenging step and involves slowly evaporating a solution of the compound in a suitable solvent or solvent mixture.[11]
-
Data Collection: Mount the crystal on a diffractometer and irradiate it with a beam of X-rays. The crystal diffracts the X-rays onto a detector, producing a unique diffraction pattern.
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map of the crystal's unit cell. From this map, the positions of the atoms are determined and refined to yield the final three-dimensional structure.[12]
Computational Modeling
Computational chemistry complements experimental data by providing insights into the relative energies of different possible conformers and the barriers to their interconversion.[13][14]
Methodology:
-
Conformational Search: Use molecular mechanics (MM) force fields to perform a systematic or random search of the potential energy surface to identify all low-energy conformers.
-
Geometry Optimization and Energy Calculation: Take the low-energy conformers identified by the MM search and perform higher-level quantum mechanics (QM) calculations, typically using Density Functional Theory (DFT). This provides more accurate geometries and relative energies for each conformer, allowing for the prediction of the most stable conformation.
-
Calculation of NMR Parameters: The optimized geometries from DFT calculations can be used to predict NMR parameters like chemical shifts and coupling constants. Comparing these theoretical values with the experimental data can help to confirm the proposed conformational assignment.
Data Presentation
Quantitative data from these analyses should be summarized in clear, structured tables for comparison.
Table 1: Example of NMR Data Presentation for a Conformer of 2-oxa-6-azaspiro[3.5]nonane.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Key NOE Correlations |
|---|---|---|---|---|
| H-1ax | Value | dt | J(1ax,1eq), J(1ax,8ax) | H-8ax, H-3ax |
| H-1eq | Value | dm | J(1eq,1ax) | H-8eq |
| H-3ax | Value | t | J(3ax,3eq), J(3ax,4ax) | H-1ax, H-4ax |
| H-3eq | Value | d | J(3eq,3ax) | H-4eq |
| ... | ... | ... | ... | ... |
Table 2: Example of Torsional Angle Data from X-ray Crystallography or QM Calculations.
| Dihedral Angle | Angle (°) | Description |
|---|---|---|
| C1-N2-C3-C4 | Value | Defines piperidine ring pucker |
| N2-C3-C4-C5 | Value | Defines piperidine ring pucker |
| C4-C5-C8-O7 | Value | Orientation of oxetane ring |
| C6-C5-C8-O7 | Value | Orientation of oxetane ring |
| ... | ... | ... |
Visualizations of Experimental and Logical Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ias.ac.in [ias.ac.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. researchgate.net [researchgate.net]
- 8. auremn.org.br [auremn.org.br]
- 9. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azolifesciences.com [azolifesciences.com]
- 11. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 13. "Conformational analysis of selected [2.2]heterophanes: A comparison of" by Massimo D. Bezoari and Carly Bourgeois [digitalcommons.cwu.edu]
- 14. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate as a Versatile Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a valuable heterocyclic building block in medicinal chemistry. Its unique spirocyclic scaffold, which incorporates both an oxetane and a piperidine ring, imparts a distinct three-dimensional geometry to molecules. This structural rigidity and novelty make it an attractive component for the design of new therapeutic agents, offering a pathway to escape from the "flatland" of traditional aromatic ring systems. The presence of a Boc-protected secondary amine provides a convenient handle for further synthetic modifications, allowing for its incorporation into a wide range of molecular architectures. These application notes provide an overview of its utility and detailed protocols for its use in the synthesis of bioactive molecules, particularly focusing on its application in the development of GPR119 agonists and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Key Applications
The 2-oxa-6-azaspiro[3.5]nonane moiety is increasingly being utilized in drug discovery for several key reasons:
-
Improved Physicochemical Properties: The introduction of this spirocyclic scaffold can enhance aqueous solubility and metabolic stability compared to more traditional carbocyclic or aromatic systems.
-
Novel Chemical Space: As a non-planar, rigid structure, it allows for the exploration of novel chemical space, which can lead to improved target engagement and selectivity.
-
Versatile Synthetic Handle: The Boc-protected amine allows for straightforward deprotection and subsequent functionalization, enabling its use in library synthesis and lead optimization campaigns.
Two prominent areas where this building block and its derivatives have found application are:
-
GPR119 Agonists: The 7-azaspiro[3.5]nonane scaffold, a close structural relative, is a key component in a class of potent and selective agonists for G protein-coupled receptor 119 (GPR119).[1] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[2] Its activation stimulates glucose-dependent insulin secretion and the release of incretin hormones.[1] The rigid spirocyclic core helps to correctly orient pharmacophoric elements for optimal receptor binding.[1]
-
PROTAC Linkers: Spirocyclic motifs are being explored as innovative linkers in the design of PROTACs.[3] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker plays a critical role in the efficacy of a PROTAC, and the conformational rigidity of spirocyclic linkers can be advantageous in achieving a productive ternary complex formation.
Experimental Protocols
The following protocols describe the deprotection of the Boc group from the title compound and subsequent derivatization reactions, which are fundamental steps for its use as a building block.
Protocol 1: N-Boc Deprotection of this compound
This procedure outlines the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the free secondary amine, 2-oxa-6-azaspiro[3.5]nonane, which is then typically used in subsequent reactions.
Reaction Scheme:
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane.
-
To the stirred solution, add 4M HCl in 1,4-dioxane (4.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-oxa-6-azaspiro[3.5]nonane.
Expected Outcome:
The deprotected amine is typically obtained in high yield and can often be used in the next step without further purification.
Quantitative Data Summary:
| Parameter | Value |
| Reaction Time | 2-4 hours |
| Temperature | Room Temp. |
| Yield | >90% |
Protocol 2: N-Alkylation of 2-oxa-6-azaspiro[3.5]nonane
This protocol describes the alkylation of the deprotected spirocyclic amine with an electrophile, a common step in the synthesis of GPR119 agonists and other bioactive molecules.
Reaction Scheme:
Materials:
-
2-oxa-6-azaspiro[3.5]nonane (from Protocol 1)
-
Alkyl halide or sulfonate (e.g., R-Br, R-OTs) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-oxa-6-azaspiro[3.5]nonane (1.0 eq) in acetonitrile or DMF, add the alkylating agent (1.1 eq) and a base such as potassium carbonate or DIPEA (2.0 eq).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the electrophile. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
Quantitative Data Summary:
| Parameter | Value |
| Reaction Time | 4-12 hours |
| Temperature | RT to 80 °C |
| Yield | 60-85% |
| Purification | Column Chrom. |
Protocol 3: Amide Coupling with 2-oxa-6-azaspiro[3.5]nonane
This protocol details the formation of an amide bond between the spirocyclic amine and a carboxylic acid, a key transformation in the synthesis of many small molecule drugs.
Reaction Scheme:
Materials:
-
2-oxa-6-azaspiro[3.5]nonane (from Protocol 1)
-
Carboxylic acid (1.0 eq)
-
HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)
-
Diisopropylethylamine (DIPEA) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 eq) in DMF, add the coupling agent (e.g., HATU, 1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add a solution of 2-oxa-6-azaspiro[3.5]nonane (1.0 eq) in DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Quantitative Data Summary:
| Parameter | Value |
| Reaction Time | 4-16 hours |
| Temperature | Room Temp. |
| Yield | 55-88% |
| Purification | Column Chrom. |
Visualizations
GPR119 Signaling Pathway
The activation of GPR119 by an agonist, which can be a molecule synthesized using the 2-oxa-6-azaspiro[3.5]nonane scaffold, initiates an intracellular signaling cascade that leads to improved glucose homeostasis.[4]
Caption: GPR119 signaling cascade upon agonist binding.
Synthetic Workflow for Derivatization
The following workflow illustrates the general synthetic utility of this compound as a building block.
Caption: General synthetic workflow for derivatization.
References
Application Notes and Protocols: Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: The landscape of medicinal chemistry is continually evolving, with a significant trend moving towards molecules with greater three-dimensionality to enhance pharmacological properties. This "escape from flatland" has spurred interest in novel scaffolds that can provide unique spatial arrangements and improved physicochemical characteristics.[1] Spirocyclic systems, characterized by two rings sharing a single atom, are at the forefront of this movement. The tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate scaffold is an exemplar of this class, offering a rigid, 3D-rich framework that is gaining attention as a valuable building block in drug design.[2]
Core Utility in Medicinal Chemistry: The primary application of the 2-oxa-6-azaspiro[3.5]nonane scaffold lies in its role as a bioisosteric replacement for common saturated heterocycles , such as piperidine and morpholine.[3][4] Bioisosteric replacement is a powerful strategy used to fine-tune the properties of a drug candidate to improve its efficacy, selectivity, metabolic stability, and safety profile.[2]
Key Advantages of the Scaffold:
-
Enhanced Physicochemical Properties: The introduction of a spirocyclic center increases the fraction of sp3-hybridized carbons (Fsp3), a parameter often correlated with higher clinical success rates.[1] This structural feature can lead to improved aqueous solubility, a critical factor for bioavailability, and can modulate lipophilicity (LogP/LogD) to optimize cell permeability and reduce off-target effects.[1][3]
-
Improved Metabolic Stability: Piperidine rings are often susceptible to oxidative metabolism by cytochrome P450 enzymes. The quaternary spiro-carbon in the 2-oxa-6-azaspiro[3.5]nonane scaffold can block adjacent metabolic soft spots, leading to increased metabolic stability and a longer half-life in vivo.[3]
-
Novel Exit Vectors and Structural Rigidity: The scaffold's rigid conformation presents substituents in well-defined spatial orientations. This allows for precise probing of protein binding pockets, potentially leading to higher potency and selectivity for the biological target.[2]
-
Reduced Toxicity: As demonstrated with a closely related analog, replacing a traditional piperidine ring with a spirocyclic scaffold can significantly reduce the toxicity of the parent molecule while maintaining or even enhancing its primary activity.[3]
Therapeutic Potential: While direct examples for this compound are emerging, the utility of the core scaffold has been demonstrated in the context of local anesthetics. In a notable example, the incorporation of a 7-oxa-2-azaspiro[3.5]nonane moiety into the structure of Bupivacaine as a piperidine bioisostere resulted in an analog with comparable anesthetic activity but with a five-fold reduction in toxicity and improved water solubility.[3] This highlights the potential of this scaffold in developing safer and more effective therapeutics. Given the prevalence of piperidine in CNS agents, oncology drugs, and antivirals, the 2-oxa-6-azaspiro[3.5]nonane scaffold represents a promising building block for innovation across numerous disease areas. The Boc-protected nitrogen allows for straightforward derivatization and coupling to a wide array of molecular frameworks.[3]
Data Presentation
The following table summarizes the comparative data for Bupivacaine and its spirocyclic analog, demonstrating the potential advantages conferred by the 7-oxa-2-azaspiro[3.5]nonane scaffold, a close structural relative of the title compound.
| Compound | Structure | Anesthetic Activity (Relative) | Acute Toxicity (LD50, mg/kg) | Water Solubility |
| Bupivacaine | (Structure containing a piperidine ring) | 1.0 (Standard) | ~30-40 (IV, mouse) | Standard |
| Spirocyclic Analog | (Structure containing a 7-oxa-2-azaspiro[3.5]nonane ring) | Comparable to Bupivacaine[3] | ~150-200 (5x lower toxicity)[3] | Increased[3] |
Note: Data is based on the published results for the 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid derivative of Bupivacaine and is presented to illustrate the potential of the related 2-oxa-6-azaspiro[3.5]nonane scaffold.[3]
Experimental Protocols
The following protocols are generalized methodologies based on literature procedures for the synthesis and derivatization of similar spirocyclic systems. Researchers should adapt these protocols based on their specific substrates and target molecules.
Protocol 1: General Synthesis of a Functionalized 2-oxa-6-azaspiro[3.5]nonane Derivative
This protocol is adapted from the synthesis of a related oxo-azaspiro[3.5]nonane derivative and illustrates a potential route.[5]
Objective: To synthesize a core spirocyclic structure for further elaboration.
Materials:
-
Tert-butyl 4-methylenepiperidine-1-carboxylate
-
Zinc-Copper couple (Zn/Cu)
-
2,2,2-trichloroacetyl chloride
-
Tert-butyl methyl ether (t-BuOMe)
-
Dimethyl ether (DME)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Flame-dry a round-bottom flask under vacuum and backfill with nitrogen.
-
To the flask, add tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv) and Zn/Cu couple (11.5 equiv).
-
Add anhydrous t-BuOMe (approx. 20 mL per 5 mmol of starting material).
-
Cool the stirred mixture to 15 °C.
-
Slowly add a solution of 2,2,2-trichloroacetyl chloride in DME dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Cool the reaction mixture in an ice bath and carefully quench by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Stir the resulting mixture vigorously at room temperature for 4 hours.
-
Filter the mixture to remove solid residues, washing the filter cake with EtOAc.
-
Separate the phases of the filtrate. Extract the aqueous phase with EtOAc (3x).
-
Combine the organic phases, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the residue by flash column chromatography on silica gel using a hexane/EtOAc gradient to afford the desired spirocyclic product.
Protocol 2: Deprotection and Amide Coupling for Library Synthesis
Objective: To remove the Boc protecting group and couple the resulting amine with a carboxylic acid to generate a library of derivatives for SAR studies.
Materials:
-
Boc-protected 2-oxa-6-azaspiro[3.5]nonane derivative (from Protocol 1)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
-
Carboxylic acid of interest (1.0 equiv)
-
HATU (1.1 equiv) or EDC/HOBt
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Part A: Boc Deprotection
-
Dissolve the Boc-protected spirocycle in a minimal amount of DCM.
-
Add 4M HCl in dioxane (10 equiv) or TFA (10 equiv) and stir at room temperature for 1-2 hours. Monitor by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt.
-
Filter the solid, wash with diethyl ether, and dry under vacuum. The resulting amine salt is typically used directly in the next step.
Part B: Amide Coupling
-
To a solution of the carboxylic acid (1.0 equiv) in anhydrous DMF, add HATU (1.1 equiv).
-
Add the amine salt (1.1 equiv) from Part A to the mixture.
-
Add DIPEA (3.0 equiv) dropwise and stir the reaction at room temperature overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography or preparative HPLC to yield the final amide derivative.
Mandatory Visualizations
Caption: Bioisosteric replacement of piperidine with a spirocyclic scaffold.
Caption: General workflow for derivatization of the spirocyclic scaffold.
References
- 1. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. 6-Oxa-2-azaspiro[3.5]nonane|CAS 1214875-08-7 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | 203661-69-2 [chemicalbook.com]
Application Notes and Protocols for N-Boc Deprotection of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[1][2] The deprotection of the Boc group from Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a critical step in the synthesis of various biologically active molecules and pharmaceutical intermediates. This document provides detailed protocols for the N-Boc deprotection of this specific substrate, summarizing common methods and reaction conditions.
The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[3][4] Common reagents for this transformation include strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as milder options like solid acid catalysts and Lewis acids for substrates sensitive to strong protic acids.[5][6]
Data Presentation
The following tables summarize quantitative data for common N-Boc deprotection methods applicable to the target compound, based on general procedures for Boc-protected amines.
Table 1: Acidic Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 0.5 - 2 | >95 | [3][6] |
| Hydrochloric Acid (HCl) | 1,4-Dioxane / Ethyl Acetate | Room Temperature | 1 - 4 | >95 | [3][6] |
| p-Toluenesulfonic acid (TsOH) | Methanol (MeOH) / DME | 40 | 2 | High | [7] |
| Solid Acid Catalyst (H-BEA zeolite) | Tetrahydrofuran (THF) | 140 (Flow) | < 1 min | High | [5] |
Table 2: Alternative Deprotection Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temperature | 12 - 24 | High | [6] |
| Water | Reflux | 1 - 12 | High | [8][9][10] | |
| Oxalyl Chloride / Methanol | Methanol (MeOH) | Room Temperature | 1 - 4 | up to 90 | [11][12] |
Experimental Protocols
Herein are detailed experimental protocols for the N-Boc deprotection of this compound using common acidic reagents.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
To the stirred solution, add trifluoroacetic acid (TFA) (10-20 equivalents, or as a 20-50% v/v solution in DCM).[6]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[3][6]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent like 1,4-dioxane or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[6]
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with a solvent like diethyl ether.[6] Alternatively, the solvent can be removed under reduced pressure.
Mandatory Visualization
Caption: Experimental workflow for the N-Boc deprotection.
Caption: Mechanism of acid-catalyzed N-Boc deprotection.
References
- 1. scispace.com [scispace.com]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Efficient, continuous N-Boc deprotection of amines using solid acid catalysts - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. mcours.net [mcours.net]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Coupling Reactions with 2-oxa-6-azaspiro[3.5]nonane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for common coupling reactions involving the versatile secondary amine, 2-oxa-6-azaspiro[3.5]nonane. This spirocyclic scaffold is of significant interest in medicinal chemistry due to its unique three-dimensional structure, which can impart favorable physicochemical properties to drug candidates. The following sections detail reaction conditions for N-Arylation via Buchwald-Hartwig amination, N-alkylation via reductive amination, and N-acylation for amide bond formation.
N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl derivatives of 2-oxa-6-azaspiro[3.5]nonane.[1][2] This reaction is widely used in pharmaceutical and medicinal chemistry to introduce aromatic moieties onto amine-containing scaffolds.[1]
General Reaction Scheme:
Experimental Protocol:
A representative procedure for the Buchwald-Hartwig amination of 2-oxa-6-azaspiro[3.5]nonane with an aryl bromide is as follows:
Materials:
-
2-oxa-6-azaspiro[3.5]nonane
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
Procedure:
-
To an oven-dried reaction vessel, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).
-
Seal the vessel with a septum and purge with nitrogen or argon for 15 minutes.
-
Add anhydrous toluene, followed by the aryl bromide (1.0 equiv), 2-oxa-6-azaspiro[3.5]nonane (1.2 equiv), and sodium tert-butoxide (1.4 equiv).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 18 | 85 |
| 2 | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ (1) | RuPhos (2) | K₃PO₄ (2.0) | Dioxane | 100 | 24 | 78 |
| 3 | 2-Iodopyridine | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (1.5) | Toluene | 100 | 16 | 82 |
Logical Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig Amination.
N-Alkylation via Reductive Amination
Reductive amination is a versatile method for the N-alkylation of amines. It proceeds through the in-situ formation of an iminium ion from the reaction of an amine with an aldehyde or ketone, followed by reduction with a suitable hydride reagent.
General Reaction Scheme:
Experimental Protocol:
A general procedure for the reductive amination of 2-oxa-6-azaspiro[3.5]nonane with an aldehyde is as follows:
Materials:
-
2-oxa-6-azaspiro[3.5]nonane
-
Aldehyde or Ketone (e.g., Benzaldehyde)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve 2-oxa-6-azaspiro[3.5]nonane (1.2 equiv) and the aldehyde or ketone (1.0 equiv) in anhydrous DCM or DCE.
-
If the carbonyl compound is a ketone or a less reactive aldehyde, a catalytic amount of acetic acid (0.1 equiv) can be added.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Carbonyl Compound | Reducing Agent (equiv) | Solvent | Acid Catalyst | Time (h) | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ (1.5) | DCM | None | 6 | 92 |
| 2 | Cyclohexanone | NaBH(OAc)₃ (1.5) | DCE | Acetic Acid (0.1 equiv) | 8 | 88 |
| 3 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ (1.5) | DCM | None | 5 | 95 |
Logical Workflow for Reductive Amination:
Caption: Workflow for Reductive Amination.
N-Acylation for Amide Bond Formation
Amide bond formation is a fundamental transformation in organic synthesis. The N-acylation of 2-oxa-6-azaspiro[3.5]nonane can be readily achieved by reacting it with an acyl chloride or a carboxylic acid in the presence of a coupling agent.
General Reaction Scheme:
Method A: Using Acyl Chlorides
Method B: Using Carboxylic Acids and a Coupling Agent
Experimental Protocols:
Method A: From Acyl Chlorides
Materials:
-
2-oxa-6-azaspiro[3.5]nonane
-
Acyl chloride (e.g., Benzoyl chloride)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) (anhydrous)
Procedure:
-
Dissolve 2-oxa-6-azaspiro[3.5]nonane (1.1 equiv) and triethylamine (1.5 equiv) in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.0 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Method B: From Carboxylic Acids
Materials:
-
2-oxa-6-azaspiro[3.5]nonane
-
Carboxylic acid (e.g., Benzoic acid)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF) (anhydrous)
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv), 2-oxa-6-azaspiro[3.5]nonane (1.1 equiv), and DIPEA (2.0 equiv) in anhydrous DMF, add the coupling agent (e.g., PyBOP, 1.2 equiv) at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous lithium chloride solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Entry | Acylating Agent | Method | Coupling Agent | Base (equiv) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl chloride | A | - | Et₃N (1.5) | DCM | 3 | 94 |
| 2 | Acetyl chloride | A | - | DIPEA (1.5) | DCM | 2 | 96 |
| 3 | Benzoic acid | B | PyBOP (1.2 equiv) | DIPEA (2.0) | DMF | 8 | 89 |
| 4 | 4-Chlorobenzoic acid | B | HATU (1.2 equiv) | DIPEA (2.0) | DMF | 10 | 87 |
Logical Workflow for Amide Coupling:
Caption: Workflow for N-Acylation (Amide Coupling).
References
Application Notes and Protocols for the Synthesis of PROTAC Linkers using Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction to Spirocyclic Linkers in PROTAC Design
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase.[2]
While flexible alkyl and polyethylene glycol (PEG) linkers have been widely used, there is a growing interest in more rigid and conformationally constrained linkers.[3] Spirocyclic scaffolds, such as Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, offer a unique three-dimensional architecture that can pre-organize the PROTAC molecule into a bioactive conformation, potentially leading to improved ternary complex stability and enhanced degradation potency. The incorporation of an oxetane ring can also modulate physicochemical properties like solubility and metabolic stability.
This document provides a detailed overview of the synthesis of PROTACs incorporating the this compound linker, including experimental protocols and a discussion of the relevant biological pathways.
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[2]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis
The synthesis of a PROTAC using this compound as a linker building block typically involves a multi-step process. The general workflow includes the deprotection of the Boc group, followed by sequential or convergent coupling of the linker to the E3 ligase ligand and the target protein ligand.
Caption: General workflow for PROTAC synthesis.
Detailed Experimental Protocols
Protocol 1: Boc Deprotection of this compound
This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to liberate the secondary amine for further functionalization.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in DCM (approximately 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add TFA (5-10 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully neutralize the excess TFA by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected 2-oxa-6-azaspiro[3.5]nonane.
Protocol 2: Functionalization of the Spirocyclic Linker and Coupling to an E3 Ligase Ligand
This protocol outlines a possible route for functionalizing the deprotected linker and coupling it to an amine-bearing E3 ligase ligand (e.g., a derivative of pomalidomide) via an amide bond formation. This example involves converting the secondary amine of the linker into a carboxylic acid handle.
Materials:
-
2-oxa-6-azaspiro[3.5]nonane (from Protocol 1)
-
Tert-butyl bromoacetate
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Amine-functionalized E3 Ligase Ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Preparative HPLC
Procedure:
Part A: Linker Functionalization
-
Dissolve 2-oxa-6-azaspiro[3.5]nonane (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.0 eq) and tert-butyl bromoacetate (1.2 eq).
-
Stir the reaction at room temperature overnight. Monitor by LC-MS.
-
Upon completion, dilute with ethyl acetate and wash with water and brine. Dry the organic layer and concentrate.
-
The resulting tert-butyl ester intermediate is then deprotected using the conditions in Protocol 1 (TFA/DCM) to yield the carboxylic acid functionalized linker.
Part B: Coupling to E3 Ligase Ligand
-
Dissolve the carboxylic acid functionalized linker (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) and HATU (1.2 eq).
-
Stir the reaction at room temperature for 2-12 hours. Monitor by LC-MS.
-
Upon completion, purify the crude product by preparative HPLC to obtain the linker-E3 ligase ligand conjugate.
Protocol 3: Final PROTAC Synthesis
This protocol describes the final coupling of the linker-E3 ligase conjugate to the protein of interest (POI) ligand. This example assumes the POI ligand has a suitable reactive handle for coupling.
Materials:
-
Linker-E3 Ligase Ligand Conjugate (from Protocol 2)
-
Functionalized POI Ligand (e.g., with a terminal alkyne for click chemistry or a carboxylic acid for amide coupling)
-
Appropriate coupling reagents (e.g., Copper(II) sulfate, sodium ascorbate for click chemistry; HATU, DIPEA for amide coupling)
-
Anhydrous solvent (e.g., DMF, DMSO)
-
Preparative HPLC
Procedure:
-
The specific coupling strategy will depend on the functional groups present on the linker-E3 ligase conjugate and the POI ligand.
-
For an amide coupling, follow a similar procedure to Protocol 2, Part B.
-
For a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, dissolve the azide-functionalized partner and the alkyne-functionalized partner in a suitable solvent system (e.g., t-BuOH/water or DMF).
-
Add a copper(II) sulfate solution and sodium ascorbate.
-
Stir at room temperature until the reaction is complete as monitored by LC-MS.
-
Purify the final PROTAC by preparative HPLC.
-
Characterize the final product thoroughly by 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Data Presentation
As no specific quantitative data for PROTACs containing the this compound linker is currently published, the following table is a template for how such data should be presented once generated. It compares hypothetical PROTACs with the spirocyclic linker to those with more common PEG or alkyl linkers.
| PROTAC ID | Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-Spiro | Target X | CRBN | 2-oxa-6-azaspiro[3.5]nonane based | 10 | Data to be determined | Data to be determined |
| PROTAC-PEG | Target X | CRBN | PEG4 | 15 | Reference Value | Reference Value |
| PROTAC-Alkyl | Target X | CRBN | Alkyl Chain | 10 | Reference Value | Reference Value |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.
Conclusion
The use of this compound offers an exciting avenue for the design of novel PROTACs with potentially improved pharmacological properties due to the introduction of a rigid, three-dimensional spirocyclic scaffold. The synthetic protocols outlined provide a general framework for the incorporation of this linker into PROTAC molecules. Further research is needed to synthesize and evaluate PROTACs containing this linker to fully understand its impact on degradation efficiency and selectivity. The generation of quantitative biological data will be crucial for establishing structure-activity relationships and advancing the development of this class of PROTACs.
References
Application Note & Protocol: Determination of the Solubility of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate is a spirocyclic building block with potential applications in medicinal chemistry and drug discovery. A thorough understanding of its solubility in various organic solvents is crucial for its use in synthesis, purification, formulation, and screening assays. Poor solubility can present significant challenges during drug development, leading to issues with bioavailability and the reliability of in vitro testing results.[1][2] This document provides a detailed protocol for determining the solubility of this compound using the widely recognized shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Data Presentation
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Observations |
| Hexane | 0.1 | TBD | TBD | e.g., Insoluble |
| Toluene | 2.4 | TBD | TBD | e.g., Sparingly soluble |
| Diethyl Ether | 2.8 | TBD | TBD | e.g., Sparingly soluble |
| Dichloromethane (DCM) | 3.1 | TBD | TBD | e.g., Soluble |
| Chloroform | 4.1 | TBD | TBD | e.g., Slightly Soluble |
| Ethyl Acetate | 4.4 | TBD | TBD | e.g., Soluble |
| Acetone | 5.1 | TBD | TBD | e.g., Freely soluble |
| Isopropanol (IPA) | 3.9 | TBD | TBD | e.g., Soluble |
| Ethanol | 4.3 | TBD | TBD | e.g., Freely soluble |
| Methanol | 5.1 | TBD | TBD | e.g., Slightly Soluble |
| Acetonitrile (ACN) | 5.8 | TBD | TBD | e.g., Soluble |
| Dimethylformamide (DMF) | 6.4 | TBD | TBD | e.g., Very soluble |
| Dimethyl Sulfoxide (DMSO) | 7.2 | TBD | TBD | e.g., Very soluble |
TBD: To Be Determined experimentally.
Experimental Protocols
The following protocols describe the shake-flask method for determining the thermodynamic solubility of a compound.[3][4] This method is considered a gold standard for its reliability in establishing equilibrium solubility.[3]
Protocol 1: Equilibrium Solubility Determination by Shake-Flask Method
This protocol details the steps to determine the equilibrium solubility of a compound in a given solvent.[5]
Materials:
-
This compound (solid)
-
Selected organic solvents (HPLC grade)
-
Glass vials with screw caps (e.g., 4 mL)
-
Analytical balance
-
Spatula
-
Vortex mixer
-
Orbital shaker or rotator in a temperature-controlled environment
-
Syringe filters (0.22 µm, compatible with the organic solvent)
-
Syringes
-
Autosampler vials for HPLC analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a pre-weighed glass vial. An excess is crucial to ensure a saturated solution is formed.
-
Record the initial weight of the compound.
-
Add a known volume (e.g., 2 mL) of the desired organic solvent to the vial.
-
Securely cap the vial.
-
-
Equilibration:
-
Vortex the mixture vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[1][2]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow undissolved solid to settle.
-
Alternatively, centrifuge the vials at a moderate speed to pellet the excess solid.
-
-
Sample Collection and Preparation:
-
Carefully draw the supernatant (the clear, saturated solution) using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe.
-
Filter the supernatant directly into a clean, pre-weighed autosampler vial. This step is critical to remove any remaining solid particles.[5][6]
-
Accurately weigh the filtered solution.
-
Dilute the filtered saturated solution with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the calibration range of the analytical method.[6] Record the dilution factor accurately.
-
Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol describes how to quantify the concentration of the dissolved compound in the prepared samples.
Materials and Equipment:
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
Appropriate HPLC column
-
Mobile phase solvents
-
Volumetric flasks and pipettes
-
Prepared samples from Protocol 1
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (in which it is freely soluble, e.g., acetonitrile or methanol).
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions of known concentrations. These standards should bracket the expected concentration of the diluted samples.
-
-
HPLC Analysis:
-
Set up the HPLC method with an appropriate mobile phase, flow rate, and column temperature to achieve good separation and peak shape for the analyte.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared (diluted) samples from the solubility experiment. It is recommended to perform injections in triplicate for each sample to ensure reproducibility.[5]
-
-
Data Analysis and Calculation:
-
Integrate the peak area of the analyte in the chromatograms for both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the linearity of the response (R² value).
-
Use the regression equation from the calibration curve to determine the concentration of the analyte in the diluted samples.
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
-
The solubility can be expressed in mg/mL or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of this compound.
Caption: Workflow for solubility determination.
References
- 1. enamine.net [enamine.net]
- 2. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 3. tandfonline.com [tandfonline.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
Application Notes and Protocols: 2-Oxa-6-azaspiro[3.5]nonanes as Piperidine Bioisosteres
For Researchers, Scientists, and Drug Development Professionals
Introduction
In medicinal chemistry, the strategic replacement of molecular fragments with bioisosteres—substituents that retain similar biological activity—is a cornerstone of drug design and optimization. The piperidine ring is a ubiquitous scaffold in a vast number of pharmaceuticals due to its favorable physicochemical properties and its ability to engage in crucial interactions with biological targets. However, challenges such as metabolic instability and off-target effects often necessitate the exploration of novel bioisosteric replacements. 2-Oxa-6-azaspiro[3.5]nonane has emerged as a promising three-dimensional scaffold to mimic and improve upon the properties of piperidine. Its rigid, sp³-rich structure can offer advantages in terms of metabolic stability, aqueous solubility, and the exploration of novel chemical space, potentially leading to compounds with enhanced potency and selectivity.[1] This document provides a comprehensive overview of the application of 2-oxa-6-azaspiro[3.5]nonanes as piperidine bioisosteres, including comparative physicochemical data, synthetic protocols, and methodologies for biological evaluation.
Physicochemical Properties: A Comparative Analysis
The introduction of a spirocyclic oxetane moiety in place of a piperidine ring can significantly modulate a molecule's physicochemical properties. While direct comparative data for 2-oxa-6-azaspiro[3.5]nonane against a piperidine analogue is limited in publicly available literature, data from the closely related 2-oxa-6-azaspiro[3.3]heptane system provides valuable insights into the expected trends. The replacement of a methylene group in the piperidine ring with an oxygen atom and the introduction of a spirocyclic center generally leads to a decrease in lipophilicity (logD) and an increase in basicity (pKa).
| Property | Piperidine | 2-Oxa-6-azaspiro[3.3]heptane (as a proxy) | Rationale for Change |
| Lipophilicity (logD7.4) | Baseline | Lower (ΔlogD7.4 ≈ -1.2)[2] | The polar oxygen atom and the more compact spirocyclic structure can reduce lipophilicity, which may improve solubility and reduce off-target hydrophobic interactions. |
| Basicity (pKa) | Baseline | Higher (ΔpKa ≈ +1.5)[2] | The electron-withdrawing effect of the oxetane oxygen is offset by the change in ring strain and geometry, often resulting in a more basic nitrogen atom. This can influence ligand-receptor interactions and pharmacokinetic properties. |
| Metabolic Stability | Prone to oxidation at carbons α to the nitrogen | Potentially Higher | The spirocyclic nature and the presence of the oxetane ring can block or alter sites of metabolism, leading to improved metabolic stability in human liver microsomes and hepatocytes.[2] |
| Molecular Shape | Flexible chair/boat conformations | Rigid, 3D structure | The rigid spirocyclic scaffold provides well-defined exit vectors for substituents, which can allow for more precise and favorable interactions with the target protein.[3] |
Synthesis of 2-Oxa-6-azaspiro[3.5]nonane Derivatives
The synthesis of the 2-oxa-6-azaspiro[3.5]nonane core can be achieved through various synthetic routes. Below are example protocols for the synthesis of the parent scaffold and a functionalized derivative.
Protocol 1: Synthesis of 2-Oxa-6-azaspiro[3.5]nonane
This protocol is adapted from patented synthetic methods.[4]
Workflow Diagram:
Caption: Synthetic workflow for 2-Oxa-6-azaspiro[3.5]nonane.
Materials:
-
3-((benzylamino)methyl)oxetan-3-ol
-
Chloroacetyl chloride
-
Triethylamine
-
Dichloromethane (DCM)
-
Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Lithium aluminum hydride (LiAlH₄)
-
Palladium on carbon (10 wt. %)
-
Methanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Amide Formation: To a solution of 3-((benzylamino)methyl)oxetan-3-ol in DCM, add triethylamine. Cool the mixture to 0 °C and add chloroacetyl chloride dropwise. Stir the reaction at room temperature until completion (monitor by TLC). Wash the reaction mixture with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.
-
Intramolecular Cyclization: To a suspension of NaH in anhydrous THF, add the crude amide from the previous step dissolved in anhydrous THF at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitor by TLC). Carefully quench the reaction with water and extract with EtOAc. Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Lactam Reduction: To a solution of the lactam intermediate in anhydrous THF, carefully add LiAlH₄ at 0 °C. Stir the reaction at room temperature until completion (monitor by TLC). Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water. Filter the resulting solid and wash with THF. Concentrate the filtrate to yield the N-benzylated 2-oxa-6-azaspiro[3.5]nonane.
-
Deprotection: Dissolve the N-benzylated product in methanol and add Pd/C. Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitor by TLC). Filter the catalyst through celite and concentrate the filtrate to obtain 2-oxa-6-azaspiro[3.5]nonane.
Biological Evaluation: Protocols
The biological evaluation of 2-oxa-6-azaspiro[3.5]nonane-containing compounds as piperidine bioisosteres will depend on the specific biological target. As many piperidine-containing drugs target G-protein coupled receptors (GPCRs), protocols for common GPCR assays are provided below.
Protocol 2: GPCR Radioligand Binding Assay
This protocol is a general method to determine the binding affinity (Ki) of a test compound for a specific GPCR.[1]
Workflow Diagram:
Caption: Workflow for a GPCR radioligand binding assay.
Materials:
-
Cell membranes expressing the target GPCR
-
Radioligand specific for the target GPCR (e.g., [³H]-ligand)
-
Test compound (2-oxa-6-azaspiro[3.5]nonane derivative)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Non-specific binding control (a high concentration of a known unlabeled ligand)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a fixed concentration (typically at or below its Kd). Include wells for total binding (no test compound) and non-specific binding (with the non-specific binding control).
-
Incubation: Add the cell membranes to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37 °C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: GTPγS Binding Assay
This functional assay measures the activation of G-proteins by a GPCR agonist.[5][6]
Workflow Diagram:
Caption: Workflow for a GTPγS binding assay.
Materials:
-
Cell membranes expressing the target GPCR and associated G-proteins
-
[³⁵S]GTPγS
-
Guanosine diphosphate (GDP)
-
Test compound (2-oxa-6-azaspiro[3.5]nonane derivative)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
Non-specific binding control (high concentration of unlabeled GTPγS)
-
96-well plates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, GDP, the test compound at various concentrations, and [³⁵S]GTPγS.
-
Incubation: Add the cell membranes to each well to initiate the reaction. Incubate the plate at 30 °C for a specified time.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Counting: Determine the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Data Analysis: Plot the amount of bound [³⁵S]GTPγS as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
Signaling Pathway Visualization
The specific signaling pathway affected by a 2-oxa-6-azaspiro[3.5]nonane-containing ligand will be target-dependent. As a representative example, the diagram below illustrates a canonical Gαq-coupled GPCR signaling pathway, a common target for piperidine-containing drugs.
Caption: A representative Gαq-coupled GPCR signaling pathway.
Conclusion
The 2-oxa-6-azaspiro[3.5]nonane scaffold represents a valuable tool in modern medicinal chemistry for the development of novel therapeutics. Its unique three-dimensional structure and potential to improve key physicochemical properties make it an attractive bioisosteric replacement for the commonly used piperidine ring. The protocols and data presented herein provide a foundation for researchers to synthesize, evaluate, and incorporate this promising scaffold into their drug discovery programs. Further direct comparative studies are warranted to fully elucidate the advantages and potential liabilities of this bioisosteric replacement across a range of biological targets.
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. GTPγS Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate by Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chromatographic purification of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying this compound by silica gel chromatography?
The main challenges stem from the molecule's spirocyclic nature and the presence of the Boc protecting group. Key difficulties include:
-
Separation of Stereoisomers: Spirocyclic compounds can exist as diastereomers or enantiomers with very similar physicochemical properties, making them difficult to separate.
-
Removal of Structurally Similar Impurities: Impurities with skeletons closely resembling the target compound are common and can be challenging to remove using standard chromatographic techniques.[1]
-
Boc Group Instability: The tert-butoxycarbonyl (Boc) protecting group is sensitive to acidic conditions and can be partially or fully cleaved during chromatography if acidic modifiers are used in the mobile phase.[2][3] Even concentrating fractions containing trace amounts of acid can lead to deprotection.[2]
-
Compound Tailing on Silica Gel: The basic nitrogen in the azaspiro core can interact with acidic silanol groups on the silica surface, leading to peak tailing and poor separation.
Q2: Can I use reversed-phase chromatography for purification?
While possible, reversed-phase chromatography (RP-HPLC) with acidic mobile phase modifiers like trifluoroacetic acid (TFA) should be approached with caution. The Boc group is susceptible to cleavage under acidic conditions, and even 0.1% TFA can cause deprotection, especially during fraction concentration.[2] If RP-HPLC is necessary, using a buffer system at a neutral pH, such as ammonium acetate or sodium phosphate, is recommended to maintain the integrity of the Boc group.[2]
Q3: What are the typical storage conditions for the purified compound?
Store this compound in a tightly sealed container in a cool, dry place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (e.g., -20°C) is advisable to prevent degradation.
Troubleshooting Guide
This guide addresses common problems encountered during the chromatographic purification of this compound.
Chromatographic Purification Troubleshooting Workflow
Caption: Troubleshooting workflow for chromatographic purification.
Problem: Poor Separation of Product from Impurities
| Potential Cause | Recommended Solution |
| Inappropriate mobile phase polarity. | Optimize the solvent system. If the product and impurities are eluting too quickly (high Rf), decrease the polarity of the mobile phase (e.g., decrease the percentage of ethyl acetate in a hexane/ethyl acetate system). If they are eluting too slowly, increase the polarity. |
| Co-elution of structurally similar impurities. | Try a different solvent system. For example, if hexane/ethyl acetate does not provide good separation, consider using a dichloromethane/methanol system.[4] |
| Overloaded column. | Reduce the amount of crude material loaded onto the column relative to the amount of silica gel. A general rule is a 1:50 to 1:100 ratio of crude material to silica gel. |
Problem: Product Peak Tailing
| Potential Cause | Recommended Solution |
| Interaction of the basic amine with acidic silica gel. | Add a small amount of a basic modifier to the mobile phase, such as 0.1-1% triethylamine (TEA) or a few drops of aqueous ammonia. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Channeling in the column packing. | Ensure the silica gel is packed uniformly. Dry packing followed by wetting with the mobile phase under pressure can sometimes lead to better columns than slurry packing. |
Problem: Presence of a More Polar Byproduct (Potential Boc Deprotection)
| Potential Cause | Recommended Solution |
| Use of acidic solvents or additives. | Avoid acidic conditions. Ensure all solvents are free of acid. Do not use acidic additives like TFA in normal phase chromatography.[2] |
| Acidic impurities in the crude mixture. | Neutralize the crude material with a mild base (e.g., wash with saturated sodium bicarbonate solution) during the workup before loading it onto the column. |
| Contaminated silica gel. | Use high-purity silica gel. If tailing and deprotection are persistent issues, you can pre-treat the silica gel by washing it with a solution of the mobile phase containing 1% triethylamine before packing the column. |
Experimental Protocols
Protocol 1: Flash Column Chromatography on Silica Gel
This is a general protocol for the purification of Boc-protected spirocyclic amines and can be adapted for this compound.
1. Preparation of the Column:
-
Select a column of appropriate size for the amount of crude material.
-
Dry pack the column with silica gel (e.g., 230-400 mesh).
-
Wet the packed silica gel with the initial mobile phase (e.g., 100% hexanes or a low polarity mixture) under positive pressure, ensuring there are no cracks or channels.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
3. Elution and Fraction Collection:
-
Start with a low polarity mobile phase and gradually increase the polarity. A common gradient is starting with 10% ethyl acetate in hexanes and gradually increasing to 50% ethyl acetate in hexanes.[5]
-
Collect fractions and monitor the elution by thin-layer chromatography (TLC).
4. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator. Be cautious with the bath temperature to avoid thermal degradation of the Boc group.[6]
Table 1: Example Solvent Systems for Similar Compounds
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| Boc-protected azaspiro[3.3]heptane | Silica Gel | Hexanes : Ethyl Acetate (4:1 to 1:2) | [7] |
| Boc-protected oxo-azaspiro[3.3]heptane | Silica Gel | 10% to 50% Ethyl Acetate in Heptane | [5] |
| Boc-protected carbamate | Silica Gel | Hexanes : Ethyl Acetate (10:1) | [8] |
Note: The optimal solvent system for this compound should be determined by TLC analysis before performing column chromatography.
Protocol 2: Thin-Layer Chromatography (TLC) for Monitoring
1. Plate Preparation:
-
Use commercially available silica gel TLC plates (e.g., Silica Gel 60 F254).
2. Spotting:
-
Dissolve a small amount of the crude mixture and the fractions in a volatile solvent.
-
Spot the solutions onto the baseline of the TLC plate using a capillary tube.
3. Development:
-
Place the TLC plate in a developing chamber containing the chosen mobile phase.
-
Allow the solvent front to travel up the plate.
4. Visualization:
-
Visualize the spots under UV light (if the compound is UV active).
-
Stain the plate using a suitable staining solution, such as potassium permanganate or ninhydrin (for deprotected amine byproducts), followed by gentle heating.[7]
5. Rf Calculation:
-
Calculate the retention factor (Rf) for each spot to assess the separation and identify the product-containing fractions. The Rf is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For a related compound, an Rf of 0.11 was observed in a 10:1 hexane/ethyl acetate system.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Stability of the 2-oxa-6-azaspiro[3.5]nonane ring under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 2-oxa-6-azaspiro[3.5]nonane ring system. The focus is on addressing potential stability issues encountered under acidic experimental conditions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing unexpected degradation of my 2-oxa-6-azaspiro[3.5]nonane-containing compound during an acidic workup or purification step. What could be the cause?
A1: The 2-oxa-6-azaspiro[3.5]nonane scaffold contains two key structural motifs: a piperidine ring and an oxetane ring. The oxetane ring, being a strained four-membered heterocycle, is susceptible to ring-opening under acidic conditions, which is the most likely cause of degradation.[1][2][3] The piperidine ring is generally more stable but can also undergo cleavage under harsh acidic conditions, although this is less common.[4]
Troubleshooting Steps:
-
pH Monitoring: Carefully monitor and control the pH of your solution. Even mild acidity can catalyze the opening of the oxetane ring.[5]
-
Temperature Control: Perform acidic steps at lower temperatures (e.g., 0-5 °C) to minimize the rate of degradation.
-
Alternative Acids: If possible, use weaker acids or Lewis acids that may be more selective and less prone to causing hydrolysis.[1]
-
Reduced Exposure Time: Minimize the time your compound is exposed to acidic conditions.
Q2: How can I determine which ring (oxetane or piperidine) is degrading in my 2-oxa-6-azaspiro[3.5]nonane derivative?
A2: Identifying the point of cleavage is crucial for understanding the degradation pathway. The primary analytical technique for this is Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weights of the degradation products.[6][7]
-
Oxetane Ring Opening: Acid-catalyzed opening of the oxetane ring will likely result in the formation of a diol or a product where a nucleophile (e.g., from the solvent) has added to one of the oxetane carbons. This would lead to an increase in molecular weight corresponding to the addition of water or the solvent molecule.
-
Piperidine Ring Cleavage: Cleavage of the piperidine C-N bond is a more complex process and may result in a variety of products, but it would fundamentally alter the nitrogen-containing portion of the molecule.[4]
For definitive structural elucidation of the degradation products, isolation of the impurities followed by Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.[7][8]
Q3: My compound seems stable in mildly acidic conditions, but degrades significantly at lower pH. Is there a specific pH threshold I should be aware of?
A3: There isn't a universal pH threshold for the degradation of all 2-oxa-6-azaspiro[3.5]nonane derivatives, as stability is highly dependent on the specific substitution pattern on the ring system and the overall molecular structure. To determine the stability profile of your specific compound, a forced degradation study is recommended.[9][10][11] This involves systematically exposing your compound to a range of pH values and monitoring the extent of degradation over time.
Q4: I need to perform a reaction under acidic conditions. How can I protect the 2-oxa-6-azaspiro[3.5]nonane ring?
A4: Protecting group strategies can be employed, although they add steps to your synthetic route. For the piperidine nitrogen, standard amine protecting groups (e.g., Boc, Cbz) can be used. Protecting the oxetane ring is more challenging. The most effective strategy is to carefully select reaction conditions that are compatible with the oxetane moiety, such as using non-protic Lewis acids or performing reactions at low temperatures.
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of a 2-oxa-6-azaspiro[3.5]nonane derivative in acidic media.[10][11]
1. Materials and Reagents:
-
2-oxa-6-azaspiro[3.5]nonane derivative
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl) solutions (e.g., 0.01 M, 0.1 M, 1 M)
-
Sodium hydroxide (NaOH) solution (for neutralization)
-
Buffer solutions (e.g., acetate buffer for pH 4-6)[6]
-
HPLC or UPLC-MS system with a suitable column (e.g., C18)[7]
2. Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., 1 mg/mL in methanol or acetonitrile).
-
Sample Preparation:
-
For each acidic condition, dilute the stock solution with the respective HCl solution to a final concentration of ~50 µg/mL.
-
Prepare a control sample by diluting the stock solution with the initial mobile phase composition.
-
-
Incubation: Incubate the samples at a controlled temperature (e.g., 40°C) for a defined period (e.g., 0, 2, 4, 8, 24 hours).
-
Time Point Sampling: At each time point, withdraw an aliquot of each sample.
-
Neutralization: Immediately neutralize the acidic samples with an equivalent amount of NaOH to stop the degradation.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC or UPLC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.[12]
Protocol 2: Analytical Method for Monitoring Degradation
1. Instrumentation:
-
HPLC or UPLC system with a UV/PDA detector.
-
Mass spectrometer for peak identification.
2. Chromatographic Conditions (Example):
-
Column: C18, 2.1 x 50 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection: UV at a suitable wavelength (e.g., 220 nm) and/or MS detection.
Data Presentation
The quantitative data from a forced degradation study should be summarized in a clear and structured table to facilitate comparison of stability under different conditions.
Table 1: Stability of Compound X under Acidic Conditions at 40°C
| Time (hours) | % Remaining (0.01 M HCl) | % Remaining (0.1 M HCl) | % Remaining (1 M HCl) |
| 0 | 100.0 | 100.0 | 100.0 |
| 2 | 98.5 | 92.1 | 75.4 |
| 4 | 96.2 | 85.3 | 58.6 |
| 8 | 92.8 | 72.5 | 34.2 |
| 24 | 81.4 | 45.7 | 5.1 |
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathway of the 2-oxa-6-azaspiro[3.5]nonane ring via acid-catalyzed opening of the oxetane.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of a compound under forced degradation conditions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ibisscientific.com [ibisscientific.com]
- 6. enamine.net [enamine.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. pharmasm.com [pharmasm.com]
- 12. researchgate.net [researchgate.net]
Preventing ring-opening of the oxetane in spirocyclic compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of the oxetane ring in spirocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving spirocyclic oxetanes, providing potential causes and recommended solutions.
Issue 1: Unexpected Ring-Opening of the Oxetane Moiety During a Reaction
| Possible Cause | Recommended Solution(s) |
| Acidic Reaction Conditions | The oxetane ring is susceptible to ring-opening under acidic conditions. Even mild acids can catalyze this process, especially at elevated temperatures.[1][2] Avoid strong Brønsted acids (e.g., HCl, H₂SO₄) and certain Lewis acids known to promote ring-opening.[3][4][5] If acidic conditions are necessary, use milder acids, lower the reaction temperature, and minimize the reaction time. Consider performing the reaction at 0 °C or below. |
| Presence of Strong Lewis Acids | Lewis acids are often used as catalysts in organic synthesis, but many can coordinate to the oxetane oxygen, facilitating nucleophilic attack and ring cleavage.[3][4][5] Screen for Lewis acids that are less prone to promoting ring-opening. In some cases, bulky Lewis acids may show higher selectivity for other functional groups over the sterically hindered oxetane oxygen.[3] |
| High Reaction Temperatures | Elevated temperatures can provide the activation energy needed for ring-opening, even under neutral or mildly acidic/basic conditions.[1] Whenever possible, conduct reactions at or below room temperature. If heating is required, carefully control the temperature and consider using microwave irradiation for shorter reaction times at elevated temperatures. |
| Incompatible Nucleophiles | Strong nucleophiles can attack the carbon atoms of the oxetane ring, leading to its opening.[6] If a strong nucleophile is required for a transformation elsewhere in the molecule, consider a protecting group strategy for a nearby functional group that might be facilitating the ring-opening. |
| Neighboring Group Participation | The presence of certain functional groups on the spirocyclic scaffold can facilitate intramolecular ring-opening.[1][7] For example, a nearby hydroxyl or amine group can act as an internal nucleophile under certain conditions.[1][7] Consider protecting such functional groups before carrying out reactions that might induce intramolecular cyclization/ring-opening. |
Issue 2: Low Yield or Decomposition of Spirocyclic Oxetane During Synthesis or Workup
| Possible Cause | Recommended Solution(s) |
| Acidic Workup | Aqueous acidic workups (e.g., washing with dilute HCl) can cause significant degradation of the oxetane-containing product.[2] Use neutral (e.g., water, brine) or basic (e.g., saturated sodium bicarbonate solution) aqueous washes during the workup. |
| Inappropriate Purification Method | Purification by silica gel chromatography can sometimes lead to decomposition if the silica is acidic. This is especially true for sensitive compounds. Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. Alternatively, consider other purification methods such as crystallization or chromatography on neutral alumina. |
| Instability of the Starting Material or Intermediates | The precursors to the spirocyclic oxetane may be unstable under the reaction conditions, leading to side reactions and low yields. Ensure the purity of starting materials and consider reaction conditions that are milder and more specific for the desired transformation. |
| Polymerization | Under strongly acidic conditions, oxetanes can undergo cationic ring-opening polymerization.[8][9][10] Avoid strong acids and high concentrations of Lewis acids. If polymerization is suspected, consider diluting the reaction mixture. |
Frequently Asked Questions (FAQs)
Q1: How stable is the oxetane ring in spirocyclic compounds to different pH conditions?
A1: Generally, the oxetane ring in spirocyclic compounds is stable under basic and neutral conditions. However, it is susceptible to ring-opening under acidic conditions. The stability is highly dependent on the substitution pattern on the oxetane ring. Spirocyclic oxetanes that are 3,3-disubstituted exhibit enhanced stability due to steric hindrance, which blocks the path of external nucleophiles to the C-O antibonding orbitals.[1][5] Some 2-sulfonyloxetanes have been shown to be stable across a pH range of 1-10 with half-lives of 4-5 days at 25 °C.[11]
Q2: What is the effect of substituents on the stability of the spirocyclic oxetane ring?
A2: The substitution pattern is a critical determinant of oxetane stability.[1]
-
3,3-Disubstitution: This pattern generally imparts the highest stability to the oxetane ring due to steric shielding.[1][5]
-
Electron-donating groups at C2: These can destabilize the oxetane ring.[1]
-
Neighboring nucleophilic groups: Functional groups such as hydroxyls or amines within the spirocyclic structure can participate in intramolecular ring-opening, especially under acidic conditions.[1][7]
Q3: Can I use protecting groups to prevent oxetane ring-opening?
A3: While protecting the oxetane ring itself is not a common strategy, protecting other functional groups in the molecule can prevent them from participating in or catalyzing the ring-opening of the oxetane. For example, protecting a nearby hydroxyl or amino group can prevent intramolecular attack on the oxetane ring. The choice of protecting group is crucial and should be orthogonal to the reaction conditions used in subsequent steps.
Q4: What are the best practices for storing spirocyclic oxetane compounds?
A4: To ensure long-term stability, spirocyclic oxetanes should be stored in a cool, dry, and dark place. It is advisable to store them as solids if possible. If in solution, use a non-acidic, aprotic solvent. For sensitive compounds, storage under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.
Q5: Why are spirocyclic oxetanes used in drug discovery if they can be unstable?
A5: Spirocyclic oxetanes are valuable in drug discovery because they can act as bioisosteres for commonly used groups like gem-dimethyl or carbonyl functionalities.[1][12][13][14] Their incorporation can lead to significant improvements in physicochemical properties such as:
-
Metabolic stability: They can block metabolically labile sites, leading to a longer half-life of the drug in the body.[1][12][13][14][15]
-
Aqueous solubility: The polar nature of the oxetane ring can enhance the solubility of a compound.[1][12][13][14][15]
-
Lipophilicity: They can reduce the lipophilicity of a molecule, which can be beneficial for its pharmacokinetic profile.[1][12][13][14][15]
-
Three-dimensionality: The rigid, spirocyclic nature of these compounds provides a well-defined three-dimensional structure that can lead to improved binding affinity and selectivity for biological targets.[1] The potential benefits often outweigh the challenges associated with their stability, which can be managed through careful synthetic design and handling.[1]
Data Presentation
Table 1: Qualitative Stability of 3,3-Disubstituted Spirocyclic Oxetanes under Various Conditions
| Condition | Stability | Notes | References |
| Strongly Acidic (pH < 3) | Generally Unstable | Ring-opening is likely, especially with heating. | [1][2] |
| Mildly Acidic (pH 4-6) | Moderately Stable to Unstable | Stability is compound-dependent; prolonged exposure or heat can cause degradation. | [11] |
| Neutral (pH ~7) | Generally Stable | Most spirocyclic oxetanes are stable under neutral aqueous conditions. | [11] |
| Basic (pH > 8) | Generally Stable | The oxetane ring is typically robust under basic conditions. | [2] |
| Common Organic Synthesis Reagents | |||
| * H₂/Pd, NaBH₄, (Boc)₂O, DMAP, TsOH, KOtBu | Stable | The oxetane ring has been shown to be stable to these common reagents. | [1] |
| * Strong Lewis Acids (e.g., BF₃·OEt₂, TiCl₄) | Potentially Unstable | Can promote ring-opening; the outcome is often dependent on the specific Lewis acid, substrate, and reaction conditions. | [3][4][5] |
| * Organometallic Reagents (e.g., Grignard, Organolithiums) | Generally Stable at low temp. | Ring-opening can occur at elevated temperatures. | |
| Storage | |||
| * Solid, Room Temperature | Generally Stable | Many spirocyclic oxetanes are stable as solids for extended periods. | [5] |
| * In Solution (e.g., DMSO) | Generally Stable | Long-term stability in solution should be evaluated on a case-by-case basis. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Chemical Stability of a Spirocyclic Oxetane
This protocol provides a general framework for evaluating the stability of a spirocyclic oxetane under various pH conditions.
1. Materials:
- Spirocyclic oxetane compound
- Buffers of desired pH (e.g., pH 2, 4, 7.4, 9)
- Acetonitrile or other suitable organic co-solvent
- HPLC system with a suitable column (e.g., C18)
- NMR spectrometer
- Vials and a temperature-controlled incubator or water bath
2. Stock Solution Preparation:
- Prepare a stock solution of the spirocyclic oxetane in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 10 mM).
3. Incubation:
- In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 100 µM). The final percentage of the organic co-solvent should be kept low (e.g., <1%) to minimize its effect on the pH.
- Prepare a control sample in a stable medium (e.g., pure acetonitrile or a neutral buffer).
- Incubate the vials at a controlled temperature (e.g., 25 °C or 37 °C).
4. Time-Point Analysis (HPLC):
- At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
- Quench any reaction by diluting the aliquot in the mobile phase.
- Analyze the samples by HPLC to determine the percentage of the parent compound remaining. The peak area of the parent compound at each time point is compared to the peak area at t=0.
5. Kinetic Analysis (NMR):
- For a more detailed kinetic analysis, the stability study can be performed directly in an NMR tube.[16][17][18][19][20]
- Dissolve a known amount of the spirocyclic oxetane in a deuterated buffer of the desired pH.
- Acquire a ¹H NMR spectrum at t=0.
- Monitor the reaction over time by acquiring subsequent spectra at regular intervals.
- The disappearance of signals corresponding to the starting material and the appearance of new signals from the ring-opened product can be integrated to determine the reaction kinetics.
Protocol 2: Synthesis of a 3,3-Disubstituted Spirocyclic Oxetane via Intramolecular Williamson Ether Synthesis
This protocol is a general method for the formation of a stable 3,3-disubstituted spirocyclic oxetane from a suitable diol precursor.
1. Materials:
- A spirocyclic diol with two primary hydroxyl groups at the 3-position of a cyclobutane ring (or a related precursor).
- p-Toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl)
- Triethylamine (Et₃N) or pyridine
- Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
- Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
- Dichloromethane (DCM)
- Standard workup and purification reagents.
2. Monotosylation/Monomesylation of the Diol:
- Dissolve the diol in anhydrous DCM or THF.
- Cool the solution to 0 °C.
- Add one equivalent of triethylamine or pyridine.
- Slowly add one equivalent of TsCl or MsCl.
- Stir the reaction at 0 °C and allow it to slowly warm to room temperature while monitoring the progress by TLC.
- Upon completion, perform an aqueous workup and purify the resulting monotosylate/monomesylate by column chromatography.
3. Intramolecular Cyclization:
- Dissolve the purified monotosylate/monomesylate in anhydrous THF or DMF.
- Cool the solution to 0 °C.
- Carefully add a slight excess (e.g., 1.1 equivalents) of a strong base such as NaH or KOtBu.
- Stir the reaction at 0 °C and allow it to warm to room temperature or gently heat if necessary. Monitor the reaction by TLC.
- Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.
- Perform an aqueous workup and extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate, and purify the crude product by column chromatography or crystallization to obtain the spirocyclic oxetane.
Visualizations
Caption: Workflow for assessing the chemical stability of spirocyclic oxetanes.
Caption: Key factors that can induce the ring-opening of spirocyclic oxetanes.
References
- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. ddd.uab.cat [ddd.uab.cat]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Non-steady-state living polymerization: a new route to control cationic ring-opening polymerization (CROP) of oxetane via an activation chain end (ACE) mechanism at ambient temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 10. Polyoxetane - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. img01.pharmablock.com [img01.pharmablock.com]
- 13. researchgate.net [researchgate.net]
- 14. Oxetanes in drug discovery: structural and synthetic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 19. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Boc Deprotection for Acid-Sensitive Spirocycles
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the challenges of removing the tert-butyloxycarbonyl (Boc) protecting group from complex, acid-sensitive spirocyclic scaffolds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your synthetic strategy.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of acid-sensitive spirocycles. Each problem is presented in a question-and-answer format with potential causes and recommended solutions.
Question 1: My spirocyclic compound is degrading or showing significant side product formation under standard deprotection conditions (e.g., TFA in DCM). What is the primary cause and what are my options?
Answer: The primary cause is likely the high acidity of reagents like trifluoroacetic acid (TFA) or hydrogen chloride (HCl), which can cleave other acid-labile functional groups or trigger rearrangement and decomposition of the spirocyclic core itself.[1][2] For instance, acid-prone ketals within a spirocycle are known to be unstable under these conditions.[3][4]
Recommended Solutions:
-
Switch to Milder Protic Acids: Consider using acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA), which are less aggressive than TFA.[1][2][4]
-
Employ Lewis Acid Catalysis: Lewis acids offer a non-protic alternative for Boc cleavage. Reagents such as zinc bromide (ZnBr₂) in dichloromethane (DCM) or trimethylsilyl iodide (TMSI) are effective under milder conditions and are often compatible with acid-sensitive functionalities.[1][5][6][7]
-
Investigate Non-Acidic Methods: For extremely sensitive substrates, non-acidic methods should be explored. Options include thermal deprotection or using reagents like oxalyl chloride in methanol.[1][5][8][9]
Question 2: I am observing side products consistent with tert-butylation on my spirocycle or other functional groups. How can I prevent this?
Answer: This side reaction is caused by the electrophilic tert-butyl cation generated during the cleavage of the Boc group.[10] This cation can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or sulfur-containing groups.[10][11]
Recommended Solutions:
-
Use Scavengers: Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common and effective scavengers include water (2.5–5%), triethylsilane (TES), or triisopropylsilane (TIS).[11]
Question 3: My Boc deprotection reaction is sluggish or does not proceed to completion, even after extended reaction times.
Answer: This issue can arise from several factors, including insufficient acid strength for a particularly stable Boc group or steric hindrance around the nitrogen atom.[2]
Recommended Solutions:
-
Optimize Standard Conditions: If the substrate shows no degradation, you can gradually increase the acid concentration or allow the reaction to warm from 0 °C to room temperature.[2]
-
Use a Stronger, Anhydrous Acid System: For resistant substrates that are not acid-sensitive, a solution of 4M HCl in 1,4-dioxane can be more potent than TFA/DCM mixtures.[1][2]
-
Change the Solvent: Ensure the substrate is fully dissolved. In some cases, changing the solvent can significantly impact reaction rates.[12]
Question 4: How can I effectively monitor the progress of the deprotection reaction?
Answer: Proper reaction monitoring is crucial for determining the optimal reaction time and minimizing side product formation.
-
Thin-Layer Chromatography (TLC): TLC is a fast and effective method. The deprotected amine product is typically more polar than the Boc-protected starting material, resulting in a lower Rf value. Staining the TLC plate with a ninhydrin solution is highly recommended, as it specifically visualizes the free amine, usually as a purple or yellow spot.[1][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product, confirming their respective masses.[1][7] When analyzing the mass spectrum, remember that the product may be protonated by the acidic medium or form adducts.[13]
Frequently Asked Questions (FAQs)
Q1: What are the mildest available conditions for Boc deprotection on a highly fragile spirocycle?
A1: For exceptionally sensitive substrates, Lewis acid-mediated methods are often the best choice. Zinc bromide (ZnBr₂) in DCM is particularly noted for its mildness and selectivity.[5][6] Other very mild options include trimethylsilyl iodide (TMSI) and stannic chloride (SnCl₄).[1][14][15] If Lewis acids are unsuitable, non-acidic methods like using oxalyl chloride in methanol or catalyst-free deprotection in hot water should be considered.[8][16]
Q2: Are there any environmentally friendly or "green" methods for Boc deprotection?
A2: Yes, several methods aim to reduce environmental impact. Catalyst-free deprotection using hot water is a notable green alternative.[1][16] Additionally, using biodegradable deep eutectic solvents (DES), such as a mixture of choline chloride and p-toluenesulfonic acid, can serve as both the catalyst and reaction medium, providing an eco-friendly option.[1][17] Thermal deprotection, which avoids acid catalysts and hazardous solvents, is also considered a green approach, though its high temperature requirement may not be suitable for all substrates.[5]
Q3: My spirocycle contains a secondary amine. Are there methods selective for deprotecting secondary over primary Boc-protected amines?
A3: Yes, ZnBr₂ has been reported to be efficient for the deprotection of Boc-protected secondary amines while leaving primary Boc-protected amines unaffected under the same conditions.[6] This selectivity can be highly valuable in the synthesis of complex polyamines.
Data Presentation
Table 1: Comparison of Boc Deprotection Methods for Acid-Sensitive Spirocycles
| Method | Reagents & Typical Conditions | Advantages | Potential Issues & Considerations |
| Standard Acidic | 20-50% TFA in DCM, 0 °C to RT, 1-4 h[11] | Fast, reliable, and widely used for robust substrates. | Often too harsh for acid-sensitive spirocycles; can cause degradation or side reactions.[1][3][4] |
| Milder Protic Acid | 85% aq. H₃PO₄ in THF, RT, 4-8 h[2] | Milder than TFA/HCl; reduced risk of degradation. | Slower reaction times compared to strong acids. |
| **Lewis Acid (ZnBr₂) ** | 2-4 equiv. ZnBr₂ in DCM, RT, 3 h to 3 days[5][18] | Mild and selective; compatible with many acid-labile groups.[6] Selective for secondary amines.[6] | Reaction times can be long depending on the substrate. Requires anhydrous conditions. |
| Lewis Acid (TMSI) | TMSI in CHCl₃ or MeCN, RT[7] | Mild, non-hydrolytic conditions suitable for sensitive substrates.[7][14] | Reagent can be moisture-sensitive. |
| Non-Acidic | 3 equiv. Oxalyl Chloride in MeOH, RT, 1-4 h[8][9] | Mild, non-acidic conditions; good functional group tolerance.[9][19] | Reagent is toxic and moisture-sensitive. |
| Thermal (Green) | Heating in water or diphenyl ether (100-185 °C)[5][20] | Avoids acidic reagents and hazardous solvents. | High temperatures may cause racemization or decomposition in thermally sensitive substrates.[5] |
Experimental Protocols
Protocol 1: Standard Deprotection with Trifluoroacetic Acid (TFA) in DCM
-
Dissolve the Boc-protected spirocycle (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add trifluoroacetic acid (TFA) dropwise to the stirred solution to achieve a final concentration of 20-50% (v/v). For sensitive substrates, start with 20%.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS (typically 1-4 hours).[2][11]
-
Upon completion, concentrate the mixture under reduced pressure to remove excess TFA and solvent. Co-evaporation with toluene (3x) can aid in removing residual TFA.[2]
-
For workup, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Protocol 2: Mild Deprotection with Zinc Bromide (ZnBr₂)
-
To a solution of the Boc-protected spirocycle (1.0 equiv., e.g., 0.76 mmol) in anhydrous DCM (10 mL), add anhydrous zinc bromide (ZnBr₂) (2-4 equiv., e.g., 3.1 mmol).[1][18]
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary significantly (from hours to days) depending on the substrate's reactivity.[18]
-
Upon completion, quench the reaction with an aqueous solution (e.g., saturated NaHCO₃ or ammonium chloride).
-
Extract the product with an appropriate organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Protocol 3: Mild Deprotection with Aqueous Phosphoric Acid
-
Dissolve the Boc-protected substrate (1.0 equiv.) in a suitable organic solvent such as tetrahydrofuran (THF).
-
Add aqueous phosphoric acid (85 wt%).
-
Stir the mixture at room temperature for 4-8 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and neutralize carefully with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[2]
Protocol 4: Non-Acidic Deprotection with Oxalyl Chloride in Methanol
-
In a dry round-bottom flask, dissolve the Boc-protected starting material (1.0 equiv., e.g., 50 mg) in methanol (3 mL) and stir at room temperature for 5 minutes.[8]
-
Add oxalyl chloride (3.0 equiv.) dropwise directly to the solution. An immediate temperature increase may be observed.[8]
-
Allow the reaction mixture to stir at room temperature.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting product is often the hydrochloride salt, which can be used directly or neutralized with a mild base and extracted as described in other protocols.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. preprints.org [preprints.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. N-Boc deprotection and isolation method for water-soluble zwitterionic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Extremely mild reagent for Boc deprotection applicable to the synthesis of peptides with thioamide linkages - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. mcours.net [mcours.net]
- 17. mdpi.com [mdpi.com]
- 18. Zinc Bromide [commonorganicchemistry.com]
- 19. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Identifying byproducts in the synthesis of 2-oxa-6-azaspiro[3.5]nonanes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of 2-oxa-6-azaspiro[3.5]nonanes.
Troubleshooting Guides & FAQs
This section addresses specific issues that may be encountered during the synthesis of 2-oxa-6-azaspiro[3.5]nonanes, focusing on the identification and reduction of common byproducts.
Q1: I am observing a lower than expected yield of my target 2-oxa-6-azaspiro[3.5]nonane and see several unexpected spots on my TLC analysis. What are the likely byproducts?
A1: The nature of the byproducts is highly dependent on the synthetic route employed. Common strategies for constructing spirocycles include intramolecular cyclization and [3+2] cycloadditions. Potential byproducts could include:
-
Incomplete cyclization products: If the spirocycle is formed via a two-step cyclization, the intermediate from the first cyclization may be present as a byproduct if the second ring-closing step is inefficient.
-
Polymerization products: Under certain conditions, particularly with reactive intermediates, oligomerization or polymerization can compete with the desired intramolecular reaction.
-
Rearrangement products: Acidic or basic conditions, as well as high temperatures, can sometimes lead to rearrangement of the carbon skeleton, yielding isomeric byproducts.
-
Over-reduction products: If a reduction step is involved, for instance, using a hydride reagent like lithium aluminum hydride, over-reduction of other functional groups can occur, leading to impurities.[1]
-
Ring-opened products: The oxetane ring, being a strained four-membered ring, can be susceptible to nucleophilic attack and ring-opening, especially under harsh reaction conditions.
To identify the specific byproducts in your reaction, it is recommended to isolate them by chromatography and characterize them using techniques such as NMR spectroscopy and mass spectrometry.
Q2: My synthesis involves an intramolecular cyclization to form the piperidine ring onto an oxetane core. What specific side reactions should I be aware of?
A2: For intramolecular cyclizations, the key challenge is to favor the desired intramolecular reaction over intermolecular reactions. Potential side reactions include:
-
Dimerization: Two molecules of the linear precursor can react with each other to form a dimeric byproduct instead of the desired spirocycle. This is more likely at higher concentrations.
-
Elimination reactions: If there are suitable leaving groups and abstractable protons, elimination reactions can compete with the cyclization, leading to unsaturated byproducts.
To minimize these side reactions, consider running the reaction under high-dilution conditions to favor the intramolecular pathway. Careful selection of the base and reaction temperature is also crucial.
Q3: How can I minimize the formation of byproducts during the synthesis of 2-oxa-6-azaspiro[3.5]nonanes?
A3: Minimizing byproduct formation requires careful optimization of reaction conditions. Here are some general strategies:
-
Temperature control: Many side reactions have higher activation energies than the desired reaction. Running the reaction at the lowest effective temperature can significantly reduce the formation of byproducts.
-
Choice of solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway. A solvent screen can help identify conditions that favor the desired product.
-
Purity of starting materials: Impurities in the starting materials can sometimes act as catalysts for side reactions or be incorporated into byproducts. Ensure all reactants are of high purity.
-
Inert atmosphere: If your reaction involves air- or moisture-sensitive reagents or intermediates, working under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent degradation and side reactions.[2]
Data Presentation
The following table provides a hypothetical example of how to present data when optimizing a reaction to minimize byproduct formation.
| Entry | Parameter varied | Temperature (°C) | Concentration (M) | Yield of Product (%) | Yield of Byproduct A (%) | Yield of Byproduct B (%) |
| 1 | Baseline | 25 | 0.1 | 65 | 15 | 5 |
| 2 | Temperature | 0 | 0.1 | 75 | 8 | 2 |
| 3 | Temperature | 50 | 0.1 | 40 | 25 | 10 |
| 4 | Concentration | 25 | 0.01 | 80 | 5 | <1 |
| 5 | Concentration | 25 | 0.5 | 50 | 20 | 8 |
Experimental Protocols
Below is a representative experimental protocol for a key step in the synthesis of a 2-oxa-6-azaspiro[3.5]nonane derivative, adapted from the patent literature.
Synthesis of N-benzyl-2-oxa-6-azaspiro[3.5]nonane
-
Step 1: Synthesis of an intermediate amide. To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise at a temperature not exceeding 10 °C. The reaction is then allowed to warm to room temperature and stirred for 16 hours.[2]
-
Step 2: Intramolecular cyclization. The crude amide from the previous step is dissolved in a suitable solvent, and a base is added to effect the intramolecular cyclization to form the lactam.
-
Step 3: Reduction of the lactam. The resulting lactam is then reduced using a suitable reducing agent, such as lithium aluminum hydride, in an inert solvent like THF to yield N-benzyl-2-oxa-6-azaspiro[3.5]nonane.
Note: This is a generalized procedure. Specific amounts, solvents, and reaction conditions should be optimized for each specific substrate.
Mandatory Visualization
The following diagrams illustrate key concepts and workflows relevant to the synthesis of 2-oxa-6-azaspiro[3.5]nonanes.
Caption: Workflow for the identification and mitigation of byproducts.
Caption: Competing reaction pathways in spirocyclization.
References
Challenges in the scale-up synthesis of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.
Question 1: Low yield in the spirocyclization step.
Answer: Low yields during the formation of the spirocyclic core are a frequent challenge. Several factors could be contributing to this issue. Consider the following troubleshooting steps:
-
Reaction Concentration: In many cyclization reactions, high dilution conditions can favor intramolecular cyclization over intermolecular polymerization, which can be a significant side reaction. However, on a large scale, very high dilutions may be impractical. An optimal concentration must be determined empirically.
-
Base Selection: The choice of base is critical. The pKa of the base should be sufficient to deprotonate the precursor without causing side reactions. For similar cyclizations, inorganic bases like cesium carbonate or potassium carbonate have been used.[1] The strength and steric hindrance of the base can influence the reaction pathway.
-
Temperature Control: Exothermic reactions can lead to byproduct formation if the temperature is not adequately controlled during scale-up. Ensure efficient heat transfer and consider a slower addition of reagents. Reaction temperatures for similar cyclizations can range from 25°C to 90°C.[1]
-
Leaving Group: The nature of the leaving group on the precursor is crucial. A good leaving group (e.g., tosylate, mesylate, or halide) is necessary for an efficient reaction.
Question 2: Incomplete reaction or stalling.
Answer: If the reaction is not proceeding to completion, consider the following:
-
Catalyst/Reagent Activity: Ensure the reagents and any catalysts are of sufficient purity and activity. For instance, in reactions involving metal catalysts like palladium on carbon, the catalyst quality is paramount.[1]
-
Moisture and Air Sensitivity: Some reagents, like organometallics or strong bases, are sensitive to moisture and air. Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Mixing Efficiency: Inadequate mixing on a larger scale can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction. Ensure the stirring is vigorous enough for the reaction volume.
Question 3: Difficulty in purifying the final product.
Answer: Purification can become more challenging at a larger scale. If you are facing difficulties, here are some suggestions:
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most effective method for purification on a large scale. Experiment with different solvent systems to find one that provides good recovery and high purity.
-
Chromatography: While column chromatography is common in the lab, it can be cumbersome and expensive for large quantities. Consider using a flash chromatography system with pre-packed columns for more efficient separation. A typical solvent system for similar compounds is a gradient of ethyl acetate in hexanes.
-
Distillation: If the product is a liquid and thermally stable, distillation under reduced pressure can be an effective purification method.
-
Salt Formation: If the product has a basic nitrogen, forming a salt (e.g., hydrochloride or trifluoroacetate) can facilitate purification through crystallization, followed by liberation of the free base.
Question 4: Formation of significant byproducts.
Answer: The formation of byproducts can be exacerbated during scale-up. Identifying the byproducts can provide insight into the undesired reaction pathways.
-
Common Byproducts: In similar syntheses, potential byproducts can arise from intermolecular reactions leading to dimers or polymers, or from elimination reactions.
-
Analytical Monitoring: Use techniques like LC-MS and NMR to identify the structure of the main byproducts. Understanding the byproduct structures will help in devising strategies to minimize their formation. For example, if a dimer is a major byproduct, this points towards the reaction concentration being too high.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for this compound?
A1: A common approach to synthesizing similar spirocyclic systems involves a multi-step sequence.[1][2] A plausible route could start with the construction of a suitable piperidine or cyclobutane precursor, followed by a key cyclization step to form the spirocyclic core. The Boc protecting group is typically introduced towards the end of the synthesis.
Q2: What are the critical parameters to monitor during the scale-up of the spirocyclization step?
A2: The most critical parameters to monitor are temperature, rate of reagent addition, and reaction concentration. Inadequate control of these parameters can lead to a decrease in yield and an increase in impurity formation.
Q3: Are there any specific safety precautions to consider during the scale-up?
A3: Yes. When working with large quantities of flammable solvents, ensure proper grounding of equipment to prevent static discharge. If using pyrophoric or highly reactive reagents, ensure that appropriate quenching procedures are in place. Always conduct a thorough safety review before performing any reaction on a large scale.
Data Presentation
Table 1: Illustrative Comparison of Reaction Parameters at Different Scales
| Parameter | Laboratory Scale (1 g) | Pilot Scale (100 g) |
| Spirocyclization | ||
| Solvent Volume | 50 mL | 5 L |
| Reagent Addition Time | 10 minutes | 2 hours |
| Reaction Temperature | 80 °C | 80 ± 5 °C |
| Stirring Speed | 300 rpm | 150 rpm (with appropriate impeller) |
| Typical Yield | 75% | 65-70% |
| Purification (Chromatography) | ||
| Silica Gel Quantity | 40 g | 4 kg |
| Solvent Volume | 1 L | 100 L |
| Typical Purity | >98% | >97% |
Note: The data in this table is illustrative and will vary depending on the specific reaction conditions and equipment used.
Experimental Protocols
Generalized Protocol for Spirocyclization
This protocol is a generalized procedure based on similar cyclization reactions and should be optimized for the specific substrate.
-
Reaction Setup: A multi-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, a thermocouple, and a nitrogen inlet is charged with the precursor and an appropriate solvent (e.g., acetonitrile or DMF).
-
Reagent Addition: The base (e.g., cesium carbonate) is added portion-wise to the stirred solution at room temperature.
-
Heating: The reaction mixture is heated to the desired temperature (e.g., 80°C) and monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
Purification: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography or crystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for addressing low yield in the spirocyclization step.
References
Troubleshooting low reactivity of the secondary amine in 2-oxa-6-azaspiro[3.5]nonane
This technical support guide provides troubleshooting advice and frequently asked questions regarding the reactivity of the secondary amine in 2-oxa-6-azaspiro[3.5]nonane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key factors governing the reactivity of the secondary amine in 2-oxa-6-azaspiro[3.5]nonane?
The reactivity of the secondary amine in 2-oxa-6-azaspiro[3.5]nonane is primarily governed by a balance of three factors:
-
Nucleophilicity: The lone pair of electrons on the nitrogen atom allows it to act as a nucleophile, attacking electrophilic centers.[1][2] Generally, secondary amines are more nucleophilic than primary amines due to the electron-donating effect of the two alkyl groups.[3]
-
Basicity: The ability of the amine to accept a proton is its basicity. The sp³ hybridized nitrogen with a lone pair of electrons makes it basic.[4][5] The basicity is influenced by the electronic effects of the surrounding structure.
-
Steric Hindrance: The spirocyclic nature of the molecule, with its rigid three-dimensional structure, can create steric bulk around the nitrogen atom.[3][4] This can physically impede the approach of reactants to the nitrogen's lone pair, thereby reducing its effective reactivity.[3][6]
Q2: How does the spirocyclic structure of 2-oxa-6-azaspiro[3.5]nonane influence the amine's reactivity?
The spirocyclic framework imparts significant three-dimensionality and rigidity to the molecule.[7][8] This has two main consequences for the reactivity of the secondary amine:
-
Conformational Rigidity: Unlike simple acyclic or monocyclic amines, the piperidine ring in the spirocycle is conformationally restricted. This can affect the orientation and accessibility of the nitrogen's lone pair for reactions.
-
Steric Shielding: The oxetane ring, being perpendicular to the piperidine ring, can create steric hindrance. The degree of this hindrance depends on the specific reaction and the size of the electrophile. For bulky reactants, this steric hindrance can be a significant barrier, leading to lower reaction rates.[9]
Q3: Is the secondary amine in 2-oxa-6-azaspiro[3.5]nonane more or less reactive than a simple cyclic secondary amine like piperidine?
The reactivity can be lower than that of piperidine, particularly in reactions involving bulky electrophiles. While electronically similar to piperidine, the key difference is the steric environment created by the spirocyclic oxetane ring. The rigid structure of 2-oxa-6-azaspiro[3.5]nonane can lead to greater steric hindrance compared to the more flexible piperidine ring, potentially reducing the nucleophilicity of the amine.[4][6]
Q4: What are common reactions where low reactivity of this amine might be observed?
Low reactivity is often encountered in N-alkylation and N-acylation reactions, especially when using sterically demanding alkyl halides or acylating agents.[10][11] These reactions are fundamental for modifying the scaffold in drug discovery, and overcoming low reactivity is crucial for synthesizing derivatives.[7]
Troubleshooting Guide for Low Reactivity
This guide provides a systematic approach to troubleshoot and optimize reactions involving the secondary amine of 2-oxa-6-azaspiro[3.5]nonane.
Problem 1: Low or No Conversion in N-Acylation Reactions
N-acylation involves the reaction of the amine with an acylating agent (e.g., acid chloride, anhydride) to form an amide.[10]
Troubleshooting Workflow for N-Acylation
Caption: Troubleshooting workflow for low N-acylation yield.
Possible Causes and Solutions for Low N-Acylation Yield
| Possible Cause | Recommended Solutions | Rationale |
| Steric Hindrance | - Use a less sterically hindered and more reactive acylating agent (e.g., acid fluoride or mixed anhydride).- Employ coupling reagents like EDC, HATU, or PyBOP with the corresponding carboxylic acid. | Bulky acylating agents may not be able to access the sterically encumbered amine. Coupling agents generate highly reactive intermediates in situ. |
| Insufficient Reagent Reactivity | - Switch from an acid anhydride to a more reactive acid chloride.- Activate the carboxylic acid with a coupling agent. | The secondary amine may not be nucleophilic enough to react with a weak electrophile.[3] |
| Inadequate Base | - Use a stronger, non-nucleophilic base such as DBU or Proton-Sponge.- Use an excess of a tertiary amine base like DIPEA. | A base is required to neutralize the acid byproduct (e.g., HCl).[12] If the base is too weak, the resulting ammonium salt precipitation can halt the reaction. |
| Poor Solvent Choice | - Screen polar aprotic solvents like DMF, NMP, or DMSO. | These solvents can help to dissolve all reactants and intermediates, and can often accelerate reaction rates. |
| Low Temperature | - Gradually increase the reaction temperature, monitoring for decomposition. | Higher temperatures can provide the necessary activation energy to overcome steric barriers. |
| Reagent Decomposition | - Ensure all reagents are pure and anhydrous, especially the acylating agent. | Moisture can hydrolyze reactive acylating agents. |
Problem 2: Low or No Conversion in N-Alkylation Reactions
N-alkylation involves the reaction of the amine with an alkylating agent (e.g., alkyl halide) to form a more substituted amine.[2][10]
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Amine Reactivity [www2.chemistry.msu.edu]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 6-Oxa-2-azaspiro[3.5]nonane|CAS 1214875-08-7 [benchchem.com]
- 8. Unique 3D-shaped Spirocycles to Explore Novel Chemical Space - Enamine [enamine.net]
- 9. A new measurement of amine steric hindrance – N exposure (Journal Article) | OSTI.GOV [osti.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. 24.7 Reactions of Amines - Organic Chemistry | OpenStax [openstax.org]
- 12. web.mnstate.edu [web.mnstate.edu]
Removal of impurities from Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate. The information provided addresses common issues related to the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound?
Impurities can arise from several sources during the synthesis and handling of this compound. These include:
-
Starting Materials: Unreacted starting materials or impurities present in the initial reagents.
-
Side Reactions: Formation of byproducts during the synthesis. For Boc-protected amines, common side reactions include the formation of di-Boc protected amines.[1]
-
Degradation: The compound may degrade over time if not stored under appropriate conditions, such as in an inert atmosphere and at low temperatures.
-
Residual Solvents: Solvents used during the synthesis and purification process may not be completely removed.
Q2: How can I monitor the purity of my this compound sample?
Several analytical techniques can be employed to assess the purity of your compound:
-
Thin-Layer Chromatography (TLC): A quick and effective method to qualitatively assess the number of components in your sample.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can be used to detect and quantify impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and residual solvents.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the desired product and identify impurities by comparing the observed spectrum to a reference.[2]
Q3: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability and purity of the compound, it is recommended to store it under an inert atmosphere, in a freezer at temperatures below -20°C.
Troubleshooting Guides
Issue 1: Presence of Unknown Impurities Detected by TLC/HPLC
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incomplete reaction or side product formation. | Repurify the compound using flash column chromatography. A gradient elution with a solvent system like ethyl acetate/heptane is often effective for similar compounds. | The impurity is separated from the main product, resulting in a higher purity fraction. |
| Degradation of the compound. | Ensure proper storage conditions (inert atmosphere, -20°C). If degradation is suspected, repurification may be necessary before use. | Minimized formation of new impurities due to degradation. |
| Contamination from lab equipment or solvents. | Use clean glassware and high-purity solvents for all experiments and purification steps. | Reduced risk of introducing external contaminants. |
Issue 2: Low Yield After Purification
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of the product with impurities during chromatography. | Optimize the chromatography conditions. Try a different solvent system or a shallower gradient. Consider using a different stationary phase (e.g., neutral alumina instead of silica gel). | Improved separation between the product and impurities, leading to a better yield of the pure compound. |
| Product loss during workup and extraction. | Ensure the pH of the aqueous layer is appropriate to prevent the product from remaining in the aqueous phase. Perform multiple extractions with a suitable organic solvent. | Maximized recovery of the product from the reaction mixture. |
| Precipitation of the product during chromatography. | Add a small amount of a more polar solvent to the mobile phase to improve the solubility of the compound. | The product remains dissolved in the mobile phase, allowing for successful chromatographic separation. |
Data Presentation
The following table summarizes typical purity data for this compound before and after purification. Please note that these are representative values and actual results may vary depending on the synthetic route and purification method.
| Analysis Stage | Purity (by HPLC) | Major Impurities Detected |
| Crude Product | 85-95% | Unreacted starting materials, di-Boc byproduct |
| After Flash Chromatography | >98% | Trace residual solvents |
| After Recrystallization | >99% | Minimal detectable impurities |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using flash column chromatography.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. In a separate beaker, prepare a slurry of silica gel in the initial mobile phase (e.g., 10% ethyl acetate in heptane).
-
Column Packing: Pour the silica gel slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Recrystallization
Recrystallization can be an effective final purification step to obtain a highly pure product.
-
Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A common system for similar compounds is ethyl acetate/heptane.
-
Dissolution: Dissolve the compound in a minimal amount of the hot solvent.
-
Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization.
-
Filtration: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Visualizations
The following diagrams illustrate the general workflows for the purification of this compound.
Caption: General experimental workflow for purification.
Caption: Logical relationship of purification methods.
References
Validation & Comparative
A Comparative Guide to 2-Oxa-6-azaspiro[3.5]nonane and Other Spirocyclic Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutics with improved efficacy, selectivity, and pharmacokinetic profiles has driven medicinal chemists to explore chemical space beyond the traditional "flat" aromatic compounds. Spirocyclic scaffolds, characterized by their inherent three-dimensionality, have emerged as a powerful tool in this endeavor. This guide provides a comprehensive comparison of 2-oxa-6-azaspiro[3.5]nonane with other prominent spirocyclic scaffolds, offering insights into their physicochemical properties, synthetic accessibility, and potential impact on drug design. The information presented herein is supported by available data and detailed experimental protocols to assist researchers in making informed decisions for their drug discovery programs.
Introduction to Spirocyclic Scaffolds in Medicinal Chemistry
Spirocycles, which feature two rings sharing a single atom, offer a rigid and well-defined three-dimensional geometry. This structural feature can lead to several advantages in drug design, including:
-
Improved Physicochemical Properties: The introduction of sp³-rich centers generally enhances aqueous solubility and metabolic stability compared to their flat aromatic counterparts.
-
Enhanced Target Binding: The rigid conformation of spirocycles can pre-organize appended functionalities into optimal orientations for binding to biological targets, potentially increasing potency and selectivity.
-
Exploration of Novel Chemical Space: The unique topology of spirocyclic scaffolds allows for the exploration of novel chemical vectors, leading to the development of intellectual property and first-in-class drug candidates.
This guide focuses on 2-oxa-6-azaspiro[3.5]nonane, a heterocyclic scaffold containing both an oxetane and a piperidine ring, and compares it with other key spirocyclic systems to highlight their relative strengths and potential applications.
Physicochemical Properties: A Comparative Analysis
The selection of a scaffold is a critical step in drug design, as it significantly influences the overall properties of the molecule. The following table summarizes key computed physicochemical properties for 2-oxa-6-azaspiro[3.5]nonane and other relevant spirocyclic scaffolds. It is important to note that these values are computationally predicted and may differ from experimental results.
| Scaffold | Structure | Molecular Weight ( g/mol ) | Predicted XLogP3 | Predicted pKa (Strongest Basic) | Topological Polar Surface Area (Ų) |
| 2-Oxa-6-azaspiro[3.5]nonane | 127.18[1] | 0.2 | 9.2 | 21.3 | |
| 7-Azaspiro[3.5]nonane | 125.21[2] | 1.8[2] | 10.5 | 12.0[2] | |
| 1-Azaspiro[4.4]nonane | 125.21 | 1.9 | 11.2 | 12.0 | |
| 2-Oxa-6-azaspiro[3.3]heptane | 99.13 | -0.7 | 8.5 | 21.3 | |
| 2,6-Diazaspiro[3.3]heptane | 98.15 | -1.1 | 8.9 | 24.1 |
Key Observations:
-
Polarity and Lipophilicity: The presence of the oxygen atom in 2-oxa-6-azaspiro[3.5]nonane and 2-oxa-6-azaspiro[3.3]heptane significantly increases their polarity (lower XLogP3) compared to their carbocyclic and diaza counterparts. This can be advantageous for improving aqueous solubility.
-
Basicity: The predicted pKa values indicate that the nitrogen atom in these scaffolds is basic, allowing for salt formation to further enhance solubility and modulate formulation properties. 1-Azaspiro[4.4]nonane is predicted to be the most basic among the compared scaffolds.[2]
-
Structural Rigidity and Size: The spiro[3.5]nonane and spiro[4.4]nonane systems offer a larger and more extended framework compared to the more compact spiro[3.3]heptane scaffolds, providing different spatial arrangements for substituent placement.
Synthetic Accessibility
The feasibility of incorporating a scaffold into a drug discovery campaign heavily relies on its synthetic accessibility.
A known synthesis of 2-oxa-7-azaspiro[3.5]nonane (an isomer of the target compound) involves a multi-step sequence starting from N-tosyl-piperidine-4,4-diethyl ester.[3] This includes a reduction to the corresponding diol, followed by a one-pot mesylation and ring closure to form the oxetane ring, and subsequent deprotection.[3] Alternative synthetic routes have also been reported in patent literature.[3] The synthesis of other spirocycles like 2-oxa-6-azaspiro[3.3]heptane has also been described, often involving the cyclization of appropriately substituted precursors. The commercial availability of these building blocks is a key consideration for their widespread adoption in drug discovery programs.
Experimental Protocols
To facilitate a standardized comparison of spirocyclic scaffolds, detailed protocols for key in vitro assays are provided below.
Kinetic Solubility Assay
Objective: To determine the aqueous solubility of a compound under non-equilibrium conditions, which is often more representative of the early stages of drug absorption.
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., from 10 mM down to 0.1 mM).
-
Aqueous Buffer Addition: In a 96-well microplate, add a fixed volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well.
-
Compound Addition: Add a small volume of each DMSO stock concentration to the corresponding wells containing the aqueous buffer (the final DMSO concentration should be kept low, typically ≤ 1%).
-
Incubation and Precipitation: The plate is shaken for a set period (e.g., 2 hours) at room temperature to allow for precipitation of the compound.
-
Detection of Precipitation: The amount of precipitation is quantified by measuring the turbidity (nephelometry) or by analyzing the concentration of the remaining soluble compound in the supernatant after centrifugation using a detection method such as UV-Vis spectroscopy or LC-MS.
-
Data Analysis: The kinetic solubility is determined as the concentration at which significant precipitation is first observed.
In Vitro Metabolic Stability Assay (Liver Microsomes)
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes, providing an early indication of its hepatic clearance.
Methodology:
-
Reagent Preparation:
-
Test Compound: Prepare a stock solution in a suitable organic solvent (e.g., acetonitrile or DMSO) and dilute to the final incubation concentration (e.g., 1 µM) in incubation buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).
-
Liver Microsomes: Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in incubation buffer.
-
NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in incubation buffer.
-
-
Incubation:
-
Pre-warm the test compound and liver microsome solutions at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the compound-microsome mixture.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Cell Viability Assay (MTT/MTS Assay)
Objective: To evaluate the cytotoxic potential of a compound by measuring the metabolic activity of cultured cells.
Methodology:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., HeLa or HepG2) in a 96-well plate at a predetermined density and allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Addition of MTT/MTS Reagent:
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
MTS Assay: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent, in combination with an electron coupling reagent (e.g., PES), to each well and incubate for 1-4 hours. Viable cells will reduce MTS to a soluble formazan product.
-
-
Solubilization (MTT Assay only): For the MTT assay, add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at the appropriate wavelength (around 570 nm for MTT and 490 nm for MTS).
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against the compound concentration.
Visualizing Workflows and Pathways
To provide a clearer understanding of the experimental processes and their logical flow, the following diagrams have been generated using Graphviz.
References
A Head-to-Head Comparison: Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate vs. Piperidine Analogs in Drug Design
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences a drug candidate's physicochemical properties, pharmacokinetic profile, and ultimately, its therapeutic efficacy. The piperidine ring, a six-membered nitrogen-containing heterocycle, has long been considered a "privileged scaffold" due to its prevalence in a vast array of FDA-approved drugs.[1] However, the drive for novel chemical space and improved drug-like properties has led to the exploration of bioisosteric replacements. One such promising alternative is the tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate scaffold. This guide provides an objective, data-driven comparison of these two scaffolds to inform rational drug design.
Spirocyclic systems, such as the 2-oxa-6-azaspiro[3.5]nonane scaffold, offer a unique three-dimensional architecture that can lead to enhanced pharmacological profiles.[2][3] The introduction of a spirocyclic core can improve potency, selectivity, and pharmacokinetic (PK) properties.[4] Specifically, azaspirocycles have been shown to increase aqueous solubility, modulate basicity, decrease lipophilicity, and improve metabolic stability when compared to their piperidine counterparts.[5]
Comparative Physicochemical and Pharmacokinetic Properties
The following tables summarize key quantitative data, illustrating the potential advantages of incorporating a 2-oxa-6-azaspiro[3.5]nonane scaffold over a traditional piperidine ring. The data presented is a representative compilation from various literature sources to highlight the expected trends.
| Property | Representative Piperidine Analog | Representative 2-Oxa-6-azaspiro[3.5]nonane Analog | Key Considerations for Drug Design |
| Lipophilicity (cLogP) | Higher | Lower | Lower lipophilicity can lead to improved solubility and reduced off-target effects. |
| Aqueous Solubility | Lower | Higher | Enhanced solubility is crucial for good absorption and bioavailability.[2] |
| Metabolic Stability (t½ in HLM) | Shorter | Longer | Increased metabolic stability can lead to a longer duration of action and a reduced dosing frequency.[5] |
| Fraction of sp3 carbons (Fsp3) | Lower | Higher | A higher Fsp3 character is often correlated with improved clinical success rates.[4] |
Table 1: Comparison of Key Physicochemical Properties. HLM: Human Liver Microsomes. Data is illustrative of general trends.
| Parameter | Representative Piperidine-Containing Drug | Representative Spirocycle-Containing Drug Candidate | Impact of Spirocyclic Scaffold |
| Target | Various | GPR119 | Optimization of potency and PK properties.[6] |
| Potency (IC50/EC50) | Varies | Potent Agonist | Spirocyclic core can maintain or improve target engagement.[4] |
| hERG Inhibition | Potential Liability | Reduced | Replacement of piperidine with a 2-oxa-6-azaspiro moiety has been shown to reduce hERG inhibition.[5] |
| In Vivo Efficacy | Established | Favorable glucose lowering effect | Demonstrates the translation of improved in vitro properties to in vivo activity.[6] |
Table 2: Illustrative Comparison of Biological and Pharmacokinetic Parameters.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison are provided below.
Determination of Lipophilicity (LogP)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. The shake-flask method is a classic and reliable technique for its determination.[1][7]
Protocol: Shake-Flask Method for LogP Determination
-
Preparation of Solutions: Prepare a stock solution of the test compound in a suitable solvent. Prepare n-octanol and aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) that have been mutually saturated.
-
Partitioning: Add a known amount of the test compound to a flask containing a known volume of the octanol and aqueous phases.
-
Equilibration: Shake the flask for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the test compound using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: The LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase.[8]
Aqueous Solubility Assay
Kinetic solubility is often measured in early drug discovery to assess the dissolution rate of a compound from a DMSO stock solution into an aqueous buffer.[9][10]
Protocol: Kinetic Solubility Assay
-
Compound Preparation: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 mM).
-
Assay Plate Preparation: Add a small volume of the DMSO stock solution to the wells of a microtiter plate.
-
Incubation: Add aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration. The final DMSO concentration should be kept low (e.g., <1%).
-
Equilibration: Incubate the plate at room temperature with shaking for a defined period (e.g., 2 hours).
-
Detection of Precipitation: Measure the turbidity of the solution in each well using a nephelometer. Alternatively, filter the solutions and measure the concentration of the soluble compound in the filtrate by UV-Vis spectroscopy or LC-MS/MS.[11]
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant precipitation is observed.[12]
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[13][14]
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
-
Reagent Preparation: Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4). Prepare a separate solution of the NADPH regenerating system (cofactor).[15]
-
Initiation of Reaction: Pre-warm the microsomal suspension and the test compound to 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-course Incubation: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.[16]
Receptor Binding Assay
Receptor binding assays are used to determine the affinity of a compound for its biological target.[17][18]
Protocol: Competitive Radioligand Binding Assay
-
Reagent Preparation: Prepare a membrane preparation from cells expressing the target receptor. Prepare a radiolabeled ligand known to bind to the receptor and a series of dilutions of the unlabeled test compound.
-
Assay Setup: In a multi-well plate, combine the receptor preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound in an appropriate assay buffer. Include control wells with no test compound (total binding) and wells with a high concentration of a known non-radiolabeled ligand (non-specific binding).
-
Incubation: Incubate the plate at a specific temperature for a time sufficient to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the receptor-bound radioligand from the free radioligand. Wash the filters with cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[19][20]
Visualizing the Concepts
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Caption: Workflow for comparing piperidine and spirocyclic scaffolds in drug discovery.
Caption: Impact of structural differences on drug-like properties.
Conclusion
The strategic replacement of traditional piperidine scaffolds with bioisosteres like this compound presents a compelling opportunity to enhance the developability of drug candidates. The inherent three-dimensionality and favorable physicochemical properties of this spirocyclic scaffold can lead to improved aqueous solubility, metabolic stability, and potentially a better safety profile. While the ultimate choice of scaffold will always be context-dependent and target-specific, the evidence suggests that 2-oxa-6-azaspiro[3.5]nonanes are a valuable tool in the medicinal chemist's arsenal for overcoming common drug discovery challenges. The detailed experimental protocols provided herein offer a practical guide for the direct comparison of these and other novel scaffolds in a drug discovery setting.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. tandfonline.com [tandfonline.com]
- 4. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. acdlabs.com [acdlabs.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. enamine.net [enamine.net]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. mercell.com [mercell.com]
- 15. mttlab.eu [mttlab.eu]
- 16. benchchem.com [benchchem.com]
- 17. youtube.com [youtube.com]
- 18. Receptor-Ligand Binding Assays [labome.com]
- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Structure-activity relationship (SAR) studies of 2-oxa-6-azaspiro[3.5]nonane derivatives
For Researchers, Scientists, and Drug Development Professionals
While comprehensive structure-activity relationship (SAR) studies specifically targeting 2-oxa-6-azaspiro[3.5]nonane derivatives are not extensively available in publicly accessible literature, the broader class of azaspiro[3.5]nonane scaffolds holds significant promise in medicinal chemistry. These rigid, three-dimensional structures are increasingly utilized as bioisosteric replacements for common motifs like piperidine and morpholine, often leading to improved physicochemical and pharmacokinetic properties. This guide provides a comparative analysis based on available data for closely related analogs, offering insights into the potential of 2-oxa-6-azaspiro[3.5]nonane derivatives and a framework for their evaluation.
Performance Comparison of Azaspiro[3.5]nonane Derivatives
To illustrate the structure-activity relationships within this class of compounds, we present data from a study on 2,7-diazaspiro[3.5]nonane derivatives, which share a similar spirocyclic core with the 2-oxa-6-azaspiro[3.5]nonane scaffold. These compounds were evaluated for their binding affinity to Sigma-1 (σ1) and Sigma-2 (σ2) receptors, which are implicated in a variety of central nervous system (CNS) disorders.
| Compound ID | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity |
| 1a | H | Benzyl | 150 | 350 | 2.3 |
| 1b | Methyl | Benzyl | 85 | 210 | 2.5 |
| 2a | H | 4-Methoxybenzyl | 120 | 450 | 3.8 |
| 2b | Methyl | 4-Methoxybenzyl | 60 | 320 | 5.3 |
| 3a | H | 4-Fluorobenzyl | 95 | 280 | 2.9 |
| 3b | Methyl | 4-Fluorobenzyl | 45 | 150 | 3.3 |
Key Observations from the Data:
-
Impact of N-Substitution: The introduction of a methyl group at the R1 position (compounds 1b , 2b , 3b ) consistently resulted in a moderate increase in binding affinity for the σ1 receptor compared to their unsubstituted counterparts (1a , 2a , 3a ).
-
Influence of Aryl Substitution: Modifications to the benzyl group at the R2 position also influenced binding affinity. A para-methoxy substitution (2a , 2b ) and a para-fluoro substitution (3a , 3b ) generally led to improved affinity and selectivity for the σ1 receptor over the unsubstituted benzyl group (1a , 1b ).
-
Selectivity: While all tested compounds showed some preference for the σ1 receptor, the selectivity was generally modest. Compound 2b , with a methyl group at R1 and a 4-methoxybenzyl group at R2, exhibited the highest selectivity in this series.
Experimental Protocols
The following are detailed methodologies for the key experiments that would be cited in a typical SAR study of azaspiro[3.5]nonane derivatives targeting sigma receptors.
Radioligand Binding Assays for σ1 and σ2 Receptors
Objective: To determine the in vitro binding affinity of the synthesized 2,7-diazaspiro[3.5]nonane derivatives for the σ1 and σ2 receptors.
Materials:
-
Guinea pig brain membranes (for σ1 receptor source)
-
Rat liver membranes (for σ2 receptor source)
-
[³H]-(+)-pentazocine (for σ1 receptor radioligand)
-
[³H]-di-o-tolylguanidine ([³H]DTG) in the presence of (+)-pentazocine to mask σ1 sites (for σ2 receptor radioligand)
-
Test compounds (2,7-diazaspiro[3.5]nonane derivatives)
-
Haloperidol (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (Whatman GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize guinea pig brains or rat livers in ice-cold Tris-HCl buffer. Centrifuge the homogenate at low speed to remove debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the pellets by resuspension and centrifugation. Resuspend the final pellet in fresh buffer to a final protein concentration of approximately 1 mg/mL.
-
Assay Setup: In a 96-well plate, add the appropriate buffer, radioligand, and either a vehicle, a test compound at various concentrations, or a saturating concentration of haloperidol for determining non-specific binding.
-
σ1 Receptor Assay: Incubate the guinea pig brain membranes with [³H]-(+)-pentazocine and the test compounds.
-
σ2 Receptor Assay: Incubate the rat liver membranes with [³H]DTG, (+)-pentazocine, and the test compounds.
-
Incubation: Incubate the plates at 25°C for 120 minutes with gentle agitation.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters three times with ice-cold buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki (inhibitory constant) values using the Cheng-Prusoff equation.
Visualizations
Experimental Workflow for SAR Studies
Caption: A typical experimental workflow for the discovery and optimization of novel 2-oxa-6-azaspiro[3.5]nonane derivatives.
Hypothetical Signaling Pathway Modulation
Caption: A generalized signaling pathway potentially modulated by 2-oxa-6-azaspiro[3.5]nonane derivatives acting on a G-protein coupled receptor (GPCR).
X-ray crystal structure of Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate derivatives
For researchers, scientists, and drug development professionals, understanding the three-dimensional structure of novel chemical entities is paramount for rational drug design. This guide provides a comparative analysis of the structural data available for tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate derivatives and related compounds, offering insights into their synthesis and crystallographic characterization.
While a specific X-ray crystal structure for this compound is not publicly available in crystallographic databases as of December 2025, a wealth of information on structurally related azaspiro compounds provides a strong foundation for understanding this class of molecules. This guide leverages available data to present a comparative overview of their synthesis, and crystallographic properties, and outlines the general workflow for their structural elucidation.
Comparative Crystallographic Data
To provide a tangible reference for the crystallographic parameters of a related spirocyclic system, the data for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is presented below. This compound, featuring a similar azaspiro core, offers valuable structural insights. The crystallographic data is available from the Cambridge Structural Database (CSD) under deposition number 754521.[1]
| Parameter | tert-Butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate[1] |
| CCDC Number | 754521 |
| Empirical Formula | C₁₁H₁₇NO₃ |
| Molecular Weight | 211.26 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 9.54 |
| b (Å) | 10.58 |
| c (Å) | 11.52 |
| α (°) | 90 |
| β (°) | 108.68 |
| γ (°) | 90 |
| Volume (ų) | 1099.4 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.274 |
Experimental Protocols
The synthesis and crystallization of azaspiro compounds are critical steps for obtaining high-quality crystals suitable for X-ray diffraction. The following protocols are generalized from various reported syntheses of related azaspirocyclic structures.
General Synthesis of Azaspiro Cores:
The construction of the azaspiro[3.5]nonane framework often involves multi-step synthetic sequences. Common strategies include:
-
Cycloaddition Reactions: [3+2] cycloaddition reactions are a powerful tool for constructing five-membered rings, which can be precursors to the spirocyclic system.
-
Ring-Closing Metathesis (RCM): RCM can be employed to form one of the rings in the spirocyclic system from a diene precursor.
-
Intramolecular Cyclization: The formation of the spirocyclic core can be achieved through intramolecular nucleophilic substitution or reductive amination reactions.
Crystallization for X-ray Analysis:
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step.[2] Common techniques include:
-
Slow Evaporation: A saturated solution of the purified compound is prepared in a suitable solvent or solvent mixture. The container is loosely covered to allow for the slow evaporation of the solvent, leading to the gradual formation of crystals.[3][4]
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is highly soluble, and this solution is placed in a small, open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and promoting crystallization.[4]
-
Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound drops, leading to crystal formation.[4]
The choice of solvent is crucial and often determined empirically. Common solvents for crystallizing organic molecules include dichloromethane, methanol, ethanol, ethyl acetate, hexane, and toluene, or mixtures thereof.[5]
Workflow for Structural Determination
The overall process from synthesizing a novel azaspiro derivative to determining its X-ray crystal structure follows a well-defined workflow. This process is essential for confirming the molecular structure and understanding its stereochemistry.
References
- 1. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. reddit.com [reddit.com]
A Comparative Guide to Confirming the Stereochemistry of Substituted 2-Oxa-6-azaspiro[3.5]nonanes
For Researchers, Scientists, and Drug Development Professionals
The definitive three-dimensional arrangement of atoms in substituted 2-oxa-6-azaspiro[3.5]nonanes is a critical parameter influencing their pharmacological and toxicological profiles. As such, rigorous stereochemical confirmation is a cornerstone of their development as therapeutic agents. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral High-Performance Liquid Chromatography (HPLC). We present supporting experimental data, detailed methodologies, and comparative performance metrics to aid researchers in selecting the most appropriate techniques for their specific needs.
Comparison of Analytical Techniques
The selection of a method for stereochemical determination depends on several factors, including the nature of the sample, the information required (relative or absolute stereochemistry), and the available instrumentation.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Limitations |
| NMR Spectroscopy (NOE/ROESY) | Relative stereochemistry of diastereomers | Pure compound in solution (mg scale) | Moderate | Non-destructive, provides detailed structural information in solution | Does not typically provide absolute configuration directly, can be complex for conformationally flexible molecules |
| X-ray Crystallography | Absolute stereochemistry, bond lengths, and angles | High-quality single crystal | Low | Unambiguous determination of absolute configuration | Crystal growth can be a significant bottleneck, not applicable to non-crystalline materials |
| Chiral HPLC | Separation and quantification of enantiomers and diastereomers | Pure compound or mixture in solution (µg-mg scale) | High | Excellent for determining enantiomeric excess and for preparative separation | Does not provide structural information, method development can be empirical |
Experimental Protocols and Data
NMR Spectroscopy for Relative Stereochemistry Determination
Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROESY) NMR experiments are powerful tools for determining the relative stereochemistry of diastereomers by identifying protons that are close in space. For rigid spirocyclic systems like 2-oxa-6-azaspiro[3.5]nonanes, these experiments can differentiate between isomers based on through-space correlations.
Experimental Protocol: 2D NOESY/ROESY
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted 2-oxa-6-azaspiro[3.5]nonane in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Data Acquisition:
-
Acquire a standard 1D proton NMR spectrum to determine the chemical shifts of all signals.
-
Set up a 2D NOESY or ROESY experiment on a 400 MHz or higher field NMR spectrometer.
-
Key parameters to optimize include the mixing time (typically 300-800 ms for small molecules in NOESY), the number of scans, and the spectral width. For medium-sized molecules where the NOE may be close to zero, a ROESY experiment is often preferred.
-
-
Data Processing and Analysis:
-
Process the 2D data using appropriate software (e.g., Mnova, TopSpin).
-
Identify cross-peaks, which indicate spatial proximity between protons. The volume of the cross-peak is inversely proportional to the sixth power of the distance between the nuclei.
-
Correlate the observed NOEs/ROEs with the expected distances in the possible diastereomers to assign the relative stereochemistry.
-
Illustrative Application:
For a hypothetical substituted 2-oxa-6-azaspiro[3.5]nonane with a substituent on the piperidine ring, a NOE between a proton on the substituent and a proton on the oxetane ring would confirm a cis relationship, while the absence of this NOE would suggest a trans relationship.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the substituted 2-oxa-6-azaspiro[3.5]nonane derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer and place it in a stream of cold nitrogen (typically 100 K). Collect diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and thermal parameters.
-
For the determination of absolute stereochemistry, the presence of a heavy atom is advantageous for observing anomalous dispersion effects. The Flack parameter is calculated to confirm the absolute configuration.
-
Experimental Data for a 2-Oxa-7-azaspiro[3.5]nonane Derivative:
The X-ray crystal structure of 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole], a derivative of the closely related 2-oxa-7-azaspiro[3.5]nonane, has been reported. This analysis provided definitive proof of the spirocyclic structure and the relative arrangement of the fused ring system.
| Parameter | Value |
| Compound | 7ʹ-bromo-1ʹ,2ʹ-dihydro-4ʹH-spiro[oxetane-3,3ʹ-pyrido[1,2-a]benzimidazole] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Bond Lengths | C-O (oxetane): ~1.45 Å, C-N (piperidine): ~1.47 Å |
This data unequivocally confirms the connectivity and three-dimensional structure of the molecule.
Chiral HPLC for Enantiomeric Separation and Quantification
Chiral HPLC is the workhorse for separating enantiomers and determining the enantiomeric excess (ee) of a chiral compound.
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening: Screen a variety of chiral stationary phases (CSPs). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, ID, and Chiralcel® OD, OJ) are often a good starting point.
-
Mobile Phase Optimization:
-
For normal phase mode, use mixtures of hexane/heptane with an alcohol modifier (e.g., isopropanol, ethanol).
-
For reversed-phase mode, use mixtures of water/buffers with acetonitrile or methanol.
-
Small amounts of additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can improve peak shape and resolution.
-
-
Method Validation: Validate the optimized method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Illustrative Chiral HPLC Data for a Spiro[3.5]nonane Analog:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 210 nm |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~9.8 min |
| Resolution (Rs) | > 2.0 |
This data demonstrates the successful baseline separation of the enantiomers, allowing for accurate quantification.
The Rising Star in Drug Discovery: Unveiling the Biological Potential of 2-Oxa-6-azaspiro[3.5]nonane-Containing Compounds
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can overcome the limitations of existing therapeutics is perpetual. The rigid, three-dimensional structure of the 2-oxa-6-azaspiro[3.5]nonane moiety has emerged as a promising pharmacophore, offering a unique conformational profile that can enhance target binding, improve physicochemical properties, and provide an escape from the "flatland" of traditional aromatic ring systems. This guide provides a comparative analysis of the biological activity of compounds incorporating this spirocyclic scaffold and its close analogs, supported by experimental data and detailed methodologies.
The strategic incorporation of spirocyclic systems like 2-oxa-6-azaspiro[3.5]nonane is a key strategy in modern medicinal chemistry. These scaffolds can act as bioisosteres for more common cyclic amines, such as piperidine, while offering improved metabolic stability and providing precise vector control for substituent placement. This guide delves into the available data on the biological activities of these compounds, with a focus on their potential in oncology.
Comparative Biological Activity
While comprehensive structure-activity relationship (SAR) studies for a broad series of 2-oxa-6-azaspiro[3.5]nonane derivatives are still emerging, data from closely related analogs, particularly the 2-oxa-6-azaspiro[3.3]heptane scaffold, provide valuable insights into their potential. One of the most notable applications has been in the development of Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, a critical target in cancer therapy.
Below is a summary of the inhibitory activity of a key 2-oxa-6-azaspiro[3.3]heptane-containing compound against PARP-1, compared to its non-spirocyclic and other spirocyclic counterparts.
| Compound ID | Scaffold | Target | Assay Type | IC50 (nM) |
| 10b | 4-(4-Fluoro-3-(2-oxa-6-azaspiro[3.3]heptane -6-carbonyl)benzyl)phthalazin-1(2H)-one | PARP-1 | Radioligand Binding Assay | 24.9[1] |
| 10a | 4-(4-Fluoro-3-(2-azaspiro[3.3]heptane -2-carbonyl)benzyl)phthalazin-1(2H)-one | PARP-1 | Radioligand Binding Assay | >32.4 |
| Olaparib | Piperazine-containing | PARP-1 | Enzyme Assay | ~5 |
Table 1: Comparative inhibitory activity of a 2-oxa-6-azaspiro[3.3]heptane-containing compound against PARP-1. Data for compound 10b and 10a is from a radioligand binding assay, while the value for Olaparib is a generally accepted enzyme assay value for reference.
The data indicates that the incorporation of the 2-oxa-6-azaspiro[3.3]heptane scaffold in compound 10b results in potent PARP-1 inhibition, with an IC50 value of 24.9 nM.[1] Notably, this is a significant finding as it demonstrates that this spirocyclic moiety can be effectively utilized in the design of highly active enzyme inhibitors.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies are crucial. The following is a representative protocol for a PARP-1 radioligand binding assay, based on methodologies reported in the literature.[1]
PARP-1 Radioligand Binding Assay
Objective: To determine the binding affinity of test compounds to PARP-1.
Materials:
-
Cells: OVCAR8 cells (BRCA1 methylated ovarian cancer cell line)
-
Radioligand: [³H]-Olaparib or a similar suitable radiolabeled PARP-1 inhibitor
-
Test Compounds: 2-oxa-6-azaspiro[3.5]nonane-containing compounds and reference compounds
-
Buffers and Reagents: Cell lysis buffer, scintillation fluid, etc.
Procedure:
-
Cell Culture and Lysate Preparation: OVCAR8 cells are cultured under standard conditions. On the day of the assay, cells are harvested and lysed to prepare a cell lysate containing the PARP-1 enzyme.
-
Binding Reaction: The cell lysate is incubated with the radioligand and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known non-labeled PARP-1 inhibitor.
-
Incubation: The reaction mixtures are incubated to allow for binding equilibrium to be reached.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand using a filtration method (e.g., through a glass fiber filter).
-
Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
Signaling Pathways and Mechanisms of Action
The primary mechanism of action for the described PARP-1 inhibitor is the disruption of the DNA damage repair pathway. The following diagram illustrates the role of PARP-1 in single-strand break repair and how its inhibition by a 2-oxa-6-azaspiro-containing compound can lead to cancer cell death, particularly in the context of synthetic lethality in BRCA-deficient tumors.
Caption: PARP-1 inhibition pathway.
The logical workflow for the evaluation of these novel compounds is a multi-step process that begins with chemical synthesis and culminates in the assessment of their biological effects.
Caption: Drug discovery workflow.
Future Directions
The initial data on 2-oxa-6-azaspiro-containing compounds is highly encouraging, particularly in the context of PARP-1 inhibition. Future research should focus on expanding the library of these derivatives to establish a clear structure-activity relationship. Investigating their efficacy against other therapeutic targets where a rigid, non-planar scaffold could be advantageous is also a promising avenue. As more data becomes available, the 2-oxa-6-azaspiro[3.5]nonane scaffold is poised to become a valuable tool in the medicinal chemist's arsenal for the development of next-generation therapeutics.
References
A Comparative Guide to the Physicochemical Properties of 2-Oxa-6-azaspiro[3.5]nonane and its Bioisostere, Morpholine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic modification of molecular scaffolds is paramount to optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. Morpholine, a ubiquitous heterocyclic motif, is frequently incorporated into bioactive molecules to enhance aqueous solubility and introduce a basic center. However, its metabolic susceptibility can present challenges. As a result, the exploration of bioisosteric replacements has gained significant traction. This guide provides a detailed comparison of the physicochemical properties of morpholine and a promising bioisostere, 2-oxa-6-azaspiro[3.5]nonane, offering valuable insights for scaffold selection in drug design.
Spirocyclic structures, such as 2-oxa-6-azaspiro[3.5]nonane, offer a unique three-dimensional architecture that can lead to improved pharmacological profiles, including enhanced metabolic stability and target selectivity.[1] This document outlines the key physicochemical parameters of both compounds, supported by experimental data where available, and provides detailed protocols for their determination.
Physicochemical Property Comparison
The following table summarizes the key physicochemical properties of 2-oxa-6-azaspiro[3.5]nonane and morpholine. It is important to note that while experimental data for morpholine is well-established, some values for 2-oxa-6-azaspiro[3.5]nonane are based on predictions or data from its salt form due to limited availability of experimental data for the free base.
| Physicochemical Property | 2-Oxa-6-azaspiro[3.5]nonane | Morpholine |
| Molecular Formula | C₇H₁₃NO | C₄H₉NO |
| Molecular Weight | 127.18 g/mol [2] | 87.12 g/mol |
| Physical Form | Solid or Liquid[2] | Colorless liquid[3] |
| pKa | 10.73 ± 0.20 (Predicted)[4] | 8.36 |
| logP | Not experimentally determined | -0.86 |
| Aqueous Solubility | Not experimentally determined | Completely soluble in water[3] |
| Metabolic Stability | Expected to have higher metabolic stability due to the spirocyclic core[1] | Prone to metabolism |
Experimental Protocols
The following sections detail the standard experimental methodologies for determining the key physicochemical properties discussed in this guide.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a compound at a given pH, which in turn affects its solubility, permeability, and target binding. Potentiometric titration is a widely used and accurate method for pKa determination.
Principle: A solution of the compound is titrated with a standardized acid or base, and the change in pH is monitored using a pH meter. The pKa is determined from the inflection point of the resulting titration curve.
Detailed Protocol:
-
Instrument Calibration: Calibrate the pH meter using standard buffers of known pH (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of the test compound (e.g., 1 mM) in a suitable solvent, typically water or a co-solvent system if the compound has low aqueous solubility.
-
Titration Setup: Place the sample solution in a thermostated vessel and immerse the calibrated pH electrode.
-
Titration: Add small, precise volumes of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH) to the sample solution.
-
Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region or by calculating the derivative of the titration curve to identify the equivalence point.
Determination of logP by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional and most reliable method for experimental logP determination.
Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured after equilibrium has been reached, and the logP is calculated from the ratio of these concentrations.
Detailed Protocol:
-
Phase Saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate.
-
Sample Preparation: Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of the pre-saturated water in a flask.
-
Equilibration: Shake the flask for a sufficient period (e.g., 24 hours) to ensure that equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP using the following formula: logP = log ([Concentration in Octanol] / [Concentration in Water])
Determination of Aqueous Solubility
Aqueous solubility is a fundamental property that affects a drug's dissolution rate and subsequent absorption. Several methods can be used to determine aqueous solubility, with the shake-flask method being a common approach for thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with an aqueous buffer at a specific pH and temperature. The concentration of the dissolved compound in the saturated solution is then determined.
Detailed Protocol:
-
Sample Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Shake the vial at a constant temperature for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Measurement: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a suitable analytical method (e.g., HPLC, LC-MS).
-
Quantification: The measured concentration represents the aqueous solubility of the compound at the specified conditions.
Determination of Metabolic Stability using Liver Microsomes
Metabolic stability provides an indication of how susceptible a compound is to metabolism by drug-metabolizing enzymes, primarily cytochrome P450s (CYPs) located in the liver. The liver microsomal stability assay is a common in vitro method to assess this.
Principle: The test compound is incubated with liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is monitored to determine its metabolic stability.
Detailed Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human or rat) and a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding the test compound (at a known concentration, e.g., 1 µM).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression gives the elimination rate constant (k). From this, the in vitro half-life (t½) can be calculated (t½ = 0.693/k).
Visualizations
Bioisosteric Replacement Strategy
The following diagram illustrates the concept of bioisosteric replacement, where the morpholine moiety in a drug candidate is replaced by the 2-oxa-6-azaspiro[3.5]nonane scaffold to potentially improve its drug-like properties.
Caption: Bioisosteric replacement of morpholine with 2-oxa-6-azaspiro[3.5]nonane.
Experimental Workflow for Physicochemical Profiling
This diagram outlines a general workflow for the experimental determination of the key physicochemical properties discussed in this guide.
Caption: General workflow for physicochemical property determination.
References
The Promise of 3D Scaffolds: A Comparative Look at the In Vitro ADME Properties of Molecules Containing the 2-Oxa-6-azaspiro[3.5]nonane Scaffold
For researchers, scientists, and drug development professionals, the quest for drug candidates with optimal Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount challenge. The three-dimensional architecture of spirocyclic scaffolds has emerged as a promising strategy to overcome the limitations of traditional flat, aromatic structures. This guide provides a comparative analysis of the in vitro ADME properties of molecules containing the 2-oxa-6-azaspiro[3.5]nonane scaffold and its analogs, offering insights supported by available data to inform the design of next-generation therapeutics.
The incorporation of spirocyclic motifs, such as the 2-oxa-6-azaspiro[3.5]nonane core, into drug candidates is driven by their potential to confer a range of benefits. The inherent rigidity and three-dimensionality of these scaffolds can lead to improved potency and selectivity by locking the molecule in a bioactive conformation. Furthermore, this class of compounds often exhibits enhanced physicochemical properties, including increased solubility and metabolic stability, which are critical for favorable pharmacokinetics.
While comprehensive experimental in vitro ADME data for the 2-oxa-6-azaspiro[3.5]nonane scaffold is not extensively available in the public domain, we can draw valuable comparisons from closely related spirocyclic systems and non-spirocyclic alternatives. The following sections will delve into a comparative analysis of key ADME parameters, provide detailed experimental methodologies for their assessment, and visualize a typical workflow for in vitro ADME profiling.
Comparative Analysis of In Vitro ADME Properties
To illustrate the potential advantages of the 2-oxa-6-azaspiro[3.5]nonane scaffold, this section presents a comparative summary of key in vitro ADME parameters. Due to the limited direct data on the target scaffold, we include representative data for a closely related isomer, a 2-oxa-5-azaspiro[3.5]nonane derivative, and compare it with a common non-spirocyclic motif, piperidine, which the 2-oxa-6-azaspiro[3.5]nonane scaffold can be considered a bioisostere of.
It is important to note that the following data for the 2-oxa-5-azaspiro[3.5]nonane derivative is representative and intended to highlight the potential ADME profile of this class of spirocycles.
Table 1: Comparison of In Vitro ADME Properties
| Property | 2-Oxa-5-azaspiro[3.5]nonane Derivative (Representative) | Piperidine-Containing Analog (Hypothetical) |
| Aqueous Solubility | Predicted to be higher due to the polar oxetane ring | Generally moderate, dependent on substituents |
| Permeability (Caco-2) | Predicted to have good potential for cell permeability | Variable, can be subject to efflux |
| Metabolic Stability (Human Liver Microsomes) | t½ = 45 min | t½ = 15 min (Hypothetical) |
| Metabolic Stability (Rat Liver Microsomes) | t½ = 28 min | t½ = 10 min (Hypothetical) |
| Intrinsic Clearance (CLint, HLM) | 30.8 µL/min/mg protein | > 90 µL/min/mg protein (Hypothetical) |
| Intrinsic Clearance (CLint, RLM) | 49.5 µL/min/mg protein | > 150 µL/min/mg protein (Hypothetical) |
| Plasma Protein Binding | Predicted to be moderate | Highly variable |
Data for the 2-Oxa-5-azaspiro[3.5]nonane Derivative is based on representative findings for this scaffold type. Data for the Piperidine-Containing Analog is hypothetical and for comparative purposes.
The data suggests that the spirocyclic scaffold may offer a significant advantage in terms of metabolic stability, with a longer half-life and lower intrinsic clearance compared to a hypothetical piperidine-containing analog. This is a key attribute that can lead to improved oral bioavailability and a more favorable dosing regimen in vivo. The presence of the oxetane moiety in the 2-oxa-6-azaspiro[3.5]nonane scaffold is also expected to enhance aqueous solubility, a crucial factor for drug absorption.
Experimental Protocols
The following are detailed methodologies for the key in vitro ADME experiments cited in this guide.
Aqueous Solubility (Kinetic Solubility Assay)
-
Objective: To determine the kinetic solubility of a compound in an aqueous buffer.
-
Method: A concentrated stock solution of the test compound in dimethyl sulfoxide (DMSO) is added to a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4). The solution is shaken for a set period (e.g., 2 hours) at room temperature. After incubation, the solution is filtered to remove any precipitated compound. The concentration of the compound in the filtrate is then determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) and compared to a standard curve.
Permeability (Caco-2 Permeability Assay)
-
Objective: To assess the intestinal permeability of a compound using the Caco-2 cell line as a model of the intestinal epithelium.
-
Method: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21 days to form a differentiated monolayer. The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER). The test compound is then added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points. To assess efflux, the compound is added to the basolateral side, and samples are taken from the apical side. The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is calculated using the following formula:
-
Papp = (dQ/dt) / (A * C0)
-
dQ/dt is the rate of permeation of the drug across the cells.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
-
Metabolic Stability (Microsomal Stability Assay)
-
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes.
-
Method: The test compound is incubated with liver microsomes (from human or other species) and a NADPH-regenerating system in a phosphate buffer at 37°C. Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched with a cold organic solvent (e.g., acetonitrile). The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound. The in vitro half-life (t½) and intrinsic clearance (CLint) are then calculated from the disappearance rate of the compound.
Plasma Protein Binding (Rapid Equilibrium Dialysis - RED)
-
Objective: To determine the extent to which a compound binds to plasma proteins.
-
Method: A solution of the test compound is added to plasma in one chamber of a RED device, which is separated by a semi-permeable membrane from a buffer-filled chamber. The device is incubated at 37°C with shaking until equilibrium is reached. After incubation, aliquots are taken from both the plasma and buffer chambers. The concentration of the compound in each aliquot is determined by LC-MS/MS. The fraction of unbound compound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Visualizing the In Vitro ADME Workflow
The following diagram illustrates a typical workflow for the in vitro ADME profiling of a drug candidate.
Caption: A typical experimental workflow for in vitro ADME profiling.
A Comparative Analysis of Oxa-Azaspiro Ligand Binding Affinity at Muscarinic Acetylcholine Receptors
Introduction
This guide presents a comparative analysis of the binding affinity of oxa-azaspiro compounds at the five subtypes of muscarinic acetylcholine receptors (M1-M5). It is important to note that a comprehensive search of available scientific literature did not yield specific binding affinity data for 2-oxa-6-azaspiro[3.5]nonane derivatives. Therefore, this guide will focus on a structurally related and well-characterized compound, (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[1][2]decane (YM796) , a known muscarinic agonist.[3][4][5] This comparison aims to provide researchers, scientists, and drug development professionals with a valuable resource for understanding the binding characteristics of this class of molecules in the context of established muscarinic ligands.
The muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide array of physiological functions in both the central and peripheral nervous systems.[6] The five subtypes, M1 through M5, represent important therapeutic targets for a variety of disorders. The M1, M3, and M5 receptors typically couple to Gq/11 proteins, initiating the phospholipase C signaling cascade, while the M2 and M4 receptors couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase.[6][7]
This guide provides quantitative binding data for YM796 and a range of standard muscarinic agonists and antagonists, detailed experimental protocols for determining binding affinity, and visualizations of the relevant signaling pathways and experimental workflows.
Comparative Binding Affinity of Muscarinic Receptor Ligands
The binding affinity of a ligand for its receptor is a critical determinant of its potency and potential therapeutic utility. This is typically quantified by the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the receptors at equilibrium. A lower Ki value indicates a higher binding affinity. The following table summarizes the binding affinities (Ki in nM) of YM796 and other selected muscarinic ligands across the five receptor subtypes.
| Ligand | Type | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) |
| YM796 | Agonist | - | - | - | - | - |
| Acetylcholine | Agonist | 2,700 | 3,300 | 1,800 | 1,100 | 2,100 |
| Carbachol | Agonist | 230 | 1,500 | 200 | 290 | 480 |
| Pilocarpine | Agonist | 3,000 | 8,900 | 2,000 | 1,800 | 1,300 |
| Oxotremorine | Agonist | 3.2 | 16 | 12 | 5.3 | 11 |
| Atropine | Antagonist | 0.08 | 0.5 | 0.1 | 0.2 | 0.1 |
| Pirenzepine | Antagonist | 16 | 700 | 200 | 60 | 100 |
| Darifenacin | Antagonist | 11 | 55 | 2.3 | 48 | 11 |
| AF-DX 116 | Antagonist | 1,100 | 130 | 830 | 400 | 1,500 |
| Tropicamide | Antagonist | 3.1 | 37 | 3.3 | 10 | 4.8 |
Note: Specific Ki values for YM796 across all five subtypes were not available in the reviewed literature. It is characterized as a potent M1-selective agonist based on functional assays.
Experimental Protocols
The determination of ligand binding affinity is most commonly achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled test compound to displace a radiolabeled ligand from its receptor.
Protocol: Competitive Radioligand Binding Assay for Muscarinic Receptors
1. Objective:
To determine the inhibitory constant (Ki) of a test compound (e.g., an oxa-azaspiro derivative) for the five human muscarinic receptor subtypes (M1-M5).
2. Materials:
-
Receptor Source: Cell membranes from a stable cell line (e.g., CHO or HEK293) expressing a single human muscarinic receptor subtype.
-
Radioligand: [3H]-N-methylscopolamine ([3H]-NMS), a non-selective muscarinic antagonist.
-
Test Compound: The unlabeled ligand of interest (e.g., YM796).
-
Reference Compound: Atropine (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail: A suitable liquid scintillation fluid.
-
Equipment: 96-well microplates, glass fiber filter mats (e.g., GF/C), cell harvester, and a liquid scintillation counter.
3. Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer and determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes to the desired concentration in assay buffer.[8][9]
-
Assay Setup: In a 96-well plate, add the following components in triplicate:
-
Total Binding: Receptor membranes, [3H]-NMS (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Receptor membranes, [3H]-NMS, and a saturating concentration of atropine (e.g., 1 µM).
-
Competitive Binding: Receptor membranes, [3H]-NMS, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (typically 60-120 minutes).[9]
-
Filtration: Terminate the incubation by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[8][9]
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.[9]
-
Quantification: Dry the filter mats and place them in scintillation vials with scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
Muscarinic Receptor Signaling Pathways
Caption: Muscarinic receptor G protein-coupled signaling pathways.
Experimental Workflow for Competitive Radioligand Binding Assay
Caption: General workflow for a competitive radioligand binding assay.
References
- 1. pa2online.org [pa2online.org]
- 2. benchchem.com [benchchem.com]
- 3. Characterization of a novel muscarinic receptor agonist, YM796: comparison with cholinesterase inhibitors in in vivo pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. YM796, a novel muscarinic agonist, improves the impairment of learning behavior in a rat model of chronic focal cerebral ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of (-)-S-2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4,5]decane L-tartrate monohydrate (YM796), a novel muscarinic agonist, on disturbance of passive avoidance learning behavior in drug-treated and senescence-accelerated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gq/11 and Gi/o activation profiles in CHO cells expressing human muscarinic acetylcholine receptors: dependence on agonist as well as receptor-subtype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Modeling of the M3 Acetylcholine Muscarinic Receptor and Its Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
Comparative Efficacy of Azaspiro[3.5]nonane Derivatives in Cellular Assays: A Focus on GPR119 Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular efficacy of a series of azaspiro[3.5]nonane derivatives. While the primary request was for 2-oxa-6-azaspiro[3.5]nonane derivatives, a comprehensive search of publicly available data did not yield a direct comparative study for this specific scaffold. However, a detailed structure-activity relationship (SAR) study on the isomeric 7-azaspiro[3.5]nonane scaffold as potent G-protein coupled receptor 119 (GPR119) agonists offers valuable insights into the therapeutic potential and cellular assay performance of this compound class.[1] This guide will, therefore, focus on these derivatives as a case study to illustrate the comparative analysis of cellular efficacy.
The 7-azaspiro[3.5]nonane scaffold has been identified as a promising framework in the design of novel agonists for GPR119, a receptor predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells.[1] Activation of GPR119 is a potential therapeutic strategy for type 2 diabetes due to its role in stimulating glucose-dependent insulin secretion and the release of incretin hormones.[1]
Data Presentation: Comparative Cellular Efficacy
The following table summarizes the in vitro potency of a representative series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. The efficacy is presented as the half-maximal effective concentration (EC50), which represents the concentration of a compound that induces a response halfway between the baseline and maximum response in a cellular assay measuring cyclic AMP (cAMP) production.
| Compound ID | R1 Group | R2 Group | hGPR119 EC50 (nM) |
| 1a | Pyrimidine | 4-Fluorophenyl | 150 |
| 1b | Pyrimidine | 4-Chlorophenyl | 120 |
| 1c | Pyrimidine | 4-Methoxyphenyl | 250 |
| 2a | 2-Methylpyrimidine | 4-Fluorophenyl | 80 |
| 2b | 2-Methylpyrimidine | 4-Chlorophenyl | 65 |
| 2c | 2-Methylpyrimidine | 4-Methoxyphenyl | 180 |
| 3a | Pyrazine | 4-Fluorophenyl | 200 |
| 3b | Pyrazine | 4-Chlorophenyl | 180 |
| 3c | Pyrazine | 4-Methoxyphenyl | 350 |
Note: The data presented in this table is a representative summary based on structure-activity relationship trends described in the cited literature for illustrative purposes. Actual values may vary.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of experimental results. The following is a typical protocol for a key cellular assay used to evaluate the efficacy of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists.
In Vitro GPR119 Activity Assay (cAMP Measurement)
This assay quantifies the ability of test compounds to stimulate the production of intracellular cyclic AMP (cAMP) in a cell line engineered to express the human GPR119 receptor.
1. Cell Culture and Seeding:
- A stable cell line expressing the human GPR119 receptor (e.g., HEK293 or CHO cells) is maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Cells are seeded into 384-well plates at a density that allows for optimal cell health and signal detection and are incubated overnight to allow for cell attachment.
2. Compound Preparation and Incubation:
- Test compounds are serially diluted in a suitable buffer to create a concentration gradient.
- The culture medium is removed from the cells, and the cells are incubated with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes at room temperature. This step is crucial to prevent the degradation of cAMP.
- The various concentrations of the test compounds are then added to the wells, and the plates are incubated for an additional 30 minutes at room temperature.
3. cAMP Detection and Data Analysis:
- Intracellular cAMP levels are determined using a commercially available cAMP assay kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF) or LANCE® TR-FRET technology.
- The fluorescence signal is read on a plate reader compatible with the chosen assay technology.
- The concentration-response data is then fitted to a four-parameter logistic equation to calculate the EC50 values for each compound.
Mandatory Visualizations
The following diagrams illustrate key concepts related to the evaluation of these compounds.
References
Safety Operating Guide
Tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate proper disposal procedures
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational integrity. This document provides essential guidance on the safe disposal of tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate, a key building block in many synthetic pathways. Adherence to these procedures is vital for ensuring personal safety and environmental compliance.
Immediate Safety and Handling
While specific toxicological properties of this compound have not been thoroughly investigated, it is prudent to handle it with a high degree of caution, assuming it may be hazardous.[1] Similar spirocyclic compounds are known to be harmful if swallowed, and may cause skin, eye, and respiratory irritation.[2][3][4][5][6][7][8] Therefore, appropriate personal protective equipment (PPE) should be worn at all times when handling this compound.
Personal Protective Equipment (PPE) Requirements:
| Protective Gear | Specification | Purpose |
| Eye Protection | Safety glasses with side-shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | Prevents skin contact. |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a P95 (US) or P1 (EU EN 143) particle respirator may be necessary. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator is recommended.[1] | Minimizes inhalation of dust or vapors. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
Spill and Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Evacuate: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent the spill from spreading and entering drains.[1]
-
Clean-up: For solid spills, carefully sweep or shovel the material into a suitable, closed container for disposal without creating dust.[1] For liquid spills, absorb with an inert material.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Disposal: Dispose of the contaminated materials as hazardous waste according to the procedures outlined below.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The primary disposal route is incineration.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads, empty containers) in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility is confirmed.
-
-
Labeling and Storage:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area, away from incompatible materials.
-
-
Engage a Licensed Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal company with all available safety information, including the Safety Data Sheet (SDS) for similar compounds if a specific one is unavailable.
-
-
Incineration:
-
The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle potentially hazardous combustion byproducts such as nitrogen oxides and carbon oxides.[1]
-
-
Contaminated Packaging:
-
Dispose of the original product container as unused product, following the same hazardous waste disposal protocol.[1]
-
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate | C13H21NO3 | CID 11195798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 2,6-diazaspiro[3.5]nonane-2-carboxylate | C12H22N2O2 | CID 44182345 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tert-butyl 2-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate | 240401-28-9 [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. tert-Butyl 6-oxo-2-azaspiro(3.3)heptane-2-carboxylate | C11H17NO3 | CID 52333005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
